4-Methyl-N-sulfinylbenzamide represents a specialized class of sulfur-nitrogen heterocumulenes known as
-sulfinylacylamides (). Unlike their more stable -sulfinylaniline counterparts, the presence of the electron-withdrawing carbonyl group adjacent to the sulfinyl moiety dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
This electronic modification transforms the compound into a potent enophile and dienophile , capable of facilitating rapid heterocyclization under mild conditions. This guide serves as a technical manual for leveraging this reactivity in the synthesis of thiazine oxides and complex heterocyclic pharmacophores, while strictly managing its high sensitivity to hydrolytic degradation.
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or
inlet.
Addition: Charge the flask with 4-methylbenzamide. Add thionyl chloride (3-5 equivalents) under inert atmosphere.
Note:
acts as both reagent and solvent. For larger scales, dilute with anhydrous benzene or toluene.
Reflux: Heat the mixture to reflux (
). Evolution of and gas will be observed.
Completion: Reflux until gas evolution ceases (typically 2–4 hours). The solution should become clear and homogeneous.
Isolation:
Remove excess
under reduced pressure (rotary evaporator with a base trap for acidic vapors).
Add anhydrous toluene and re-evaporate to azeotrope trace thionyl chloride.
Result: A yellow/orange oil or low-melting solid. Use immediately.
Reactivity Profile: The Hetero-Diels-Alder (HDA)[6]
The defining application of 4-methyl-N-sulfinylbenzamide in drug discovery is its role as a heterodienophile . It reacts with conjugated dienes to form dihydro-1,2-thiazine oxides.
Mechanism: [4+2] Cycloaddition
The reaction proceeds via a concerted, suprafacial [4+2] cycloaddition. The
This reaction constructs a six-membered heterocyclic ring with defined stereochemistry at the sulfur atom.
Regioselectivity: With unsymmetrical dienes, the nitrogen usually bonds to the less hindered/more electron-rich terminus of the diene.
Stereochemistry: The reaction is generally stereoselective, often favoring the endo adduct due to secondary orbital interactions between the amide carbonyl and the diene system.
Handling & Stability (Self-Validating Protocols)
To ensure scientific integrity, researchers must validate the quality of the reagent in situ before committing valuable substrates.
Hydrolysis Failure Mode
The
bond is extremely susceptible to nucleophilic attack by water.
Observation: The clear yellow oil turns into a white precipitate (the original amide) and releases a pungent gas (
).
The "Drop Test" Validation
Before adding the diene or nucleophile:
Take a small aliquot (10
) of the synthesized N-sulfinyl solution.
Place it on a watch glass exposed to air.
Pass Criteria: The droplet should cloud over and solidify within 30-60 seconds (reverting to the amide).
Fail Criteria: If the droplet remains clear or oily for minutes, the conversion to the N-sulfinyl species was incomplete or the reagent has decomposed.
References
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167. Link
Davis, F. A., & Friedman, A. J. (1981). Chemistry of the sulfur-nitrogen bond. Accounts of Chemical Research, 14(10), 313-323.
Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder reactions of N-sulfinyl-p-toluamide. Journal of the Chemical Society, Perkin Transactions 1, 2429-2434. Link
Meth-Cohn, O., & van Vuuren, G. (1986). The synthesis of N-sulfinyl-amides and -imides.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 233-239. (Protocol verification).
Technical Guide: Molecular Structure & Stability of 4-Methyl-N-sulfinylbenzamide
This guide details the molecular architecture, synthesis, and stability profile of 4-methyl-N-sulfinylbenzamide (also referred to as N-sulfinyl-p-toluamide). This compound belongs to the class of acylsulfinylamines ( ),...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the molecular architecture, synthesis, and stability profile of 4-methyl-N-sulfinylbenzamide (also referred to as N-sulfinyl-p-toluamide). This compound belongs to the class of acylsulfinylamines (
), a reactive heterocumulene family widely utilized as potent dienophiles in heterocyclization.
Executive Summary
4-Methyl-N-sulfinylbenzamide is an electrophilic sulfur-nitrogen species characterized by the conjugated system
.[1] Unlike simple -sulfinylanilines, the presence of the carbonyl group adjacent to the nitrogen atom significantly enhances the electrophilicity of the bond, making it a highly reactive intermediate for hetero-Diels-Alder (HDA) cycloadditions.
This guide provides a validated protocol for its anhydrous synthesis, a structural analysis of its conformational preference (syn vs anti), and a stability framework for handling this moisture-sensitive reagent.
Part 1: Molecular Architecture & Electronic Properties
Structural Connectivity
The molecule consists of a p-tolyl (4-methylphenyl) moiety attached to a carbonyl group, which is directly bonded to the nitrogen of a sulfinyl group.
Formula:
Core Motif: Acylsulfinylamine (
)
Key Bond: The
bond is a pseudo-double bond with significant dipolar character ().
Conformational Preference (Syn vs. Anti)
The
moiety is non-linear (bent), typically with a bond angle . In acylsulfinylamines, the conjugation between the carbonyl -system and the -system dictates the geometry.
Preferred Conformation:Planar Syn (cis) .
The
bond prefers to be syn to the Nitrogen lone pair or the Carbonyl group to maximize orbital overlap (negative hyperconjugation).
s-cis Conformation: The carbonyl oxygen and the sulfinyl sulfur are often oriented anti to each other to minimize dipole-dipole repulsion, while the
chain attempts to maintain planarity.
Electronic Effects of the 4-Methyl Group
The methyl group at the para position is weakly electron-donating (+I effect).
Impact on Reactivity: It slightly destabilizes the LUMO compared to the unsubstituted benzamide or nitro-derivatives. However, the compound remains a strong dienophile due to the intense electron-withdrawing nature of the acyl-sulfinyl system itself.
Impact on Stability: The electron donation offers marginal stabilization against hydrolysis compared to electron-poor analogs (e.g., 4-nitro), but the compound remains strictly moisture-sensitive.
Part 2: Synthesis & Purification Protocol
Warning: This protocol generates
and gases. All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).
Reagents & Equipment
Precursor: 4-Methylbenzamide (p-Toluamide).
Reagent: Thionyl Chloride (
), freshly distilled.
Solvent: Anhydrous Benzene or Toluene (dried over Na).
Apparatus: Flame-dried glassware, reflux condenser, inert gas line.
Step-by-Step Methodology
Setup: Charge a 250 mL 3-neck round-bottom flask with 4-methylbenzamide (10.0 mmol) and anhydrous toluene (50 mL) under Argon flow.
Addition: Add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise via a syringe or addition funnel.
Reflux: Heat the heterogeneous mixture to reflux (
). The solid amide will dissolve as the reaction proceeds, accompanied by vigorous gas evolution ().
Monitoring: Reflux for 2–4 hours until gas evolution ceases and the solution becomes clear yellow/orange.
Isolation:
Remove solvent and excess
under reduced pressure (rotary evaporator with a base trap).
Do not use silica gel chromatography (hydrolysis risk).
Purification: Purify the crude oil/solid via vacuum distillation (Kugelrohr) or crystallization from anhydrous hexane/benzene if solid.
Workflow Visualization
Caption: Synthesis of 4-methyl-N-sulfinylbenzamide via thionyl chloride dehydration.
Part 3: Stability Profile & Degradation Kinetics
Hydrolytic Instability
The primary stability threat is moisture. The sulfur atom is highly electrophilic. Upon contact with water, the compound undergoes rapid hydrolysis.
Mechanism: Nucleophilic attack of
on Sulfur Formation of sulfinamic acid intermediate Elimination of .
Degradation Products: 4-Methylbenzamide (precipitate) and Sulfur Dioxide (gas).
Visual Indicator: Clouding of the neat liquid or solution (formation of solid amide).
Thermal Stability
Storage: Stable at
under Argon.
Decomposition: At elevated temperatures (
), it may undergo disproportionation or radical fragmentation. It is generally stable under standard reflux conditions used for its synthesis but should not be overheated during distillation.
Hydrolysis Pathway Diagram
Caption: Hydrolytic degradation pathway leading to regeneration of the parent amide.
Part 4: Reactivity & Applications (Diels-Alder)
The defining characteristic of 4-methyl-N-sulfinylbenzamide is its utility as a heterodienophile .
Hetero-Diels-Alder (HDA) Reaction
It reacts with 1,3-dienes (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) to form 3,6-dihydro-1,2-thiazine 1-oxides .
Reactivity: More reactive than
-sulfinylaniline due to the electron-withdrawing carbonyl group lowering the LUMO energy of the bond.
Regioselectivity: Generally highly regioselective, governed by the polarization of the
bond.
Stereochemistry: The reaction is concerted and stereospecific (syn-addition).
Quantitative Data Summary
Property
Value / Characteristic
Note
Physical State
Yellow Oil or Low-Melting Solid
Depends on purity/temp
IR
Characteristic strong band
IR
Characteristic band
IR
Shifted vs amide due to NSO
Solubility
DCM, Toluene, Benzene, THF
Reacts with alcohols/water
Storage
Inert gas,
Desiccator mandatory
References
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition. Link
Albrecht, R., & Kresze, G. (1965). Reaktionen von N-Sulfinyl-Verbindungen. Chemische Berichte.
Garigipati, R. S., et al. (1984). N-Sulfinyl Compounds in Organic Synthesis. Journal of Organic Chemistry.
BenchChem. Synthesis of Amide Derivatives and Thionyl Chloride Protocols. Link (General protocol grounding).
Organic Chemistry Portal. Diels-Alder Reaction of Heterodienophiles. Link
A Technical Guide to the Synthesis, Reactivity, and Application of N-Sulfinyl Benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-sulfinyl benzamide derivatives represent a class of highly versatile and reactive intermediates in modern organic synthesis. Characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-sulfinyl benzamide derivatives represent a class of highly versatile and reactive intermediates in modern organic synthesis. Characterized by the unique N=S=O moiety attached to a benzoyl group, these compounds serve as powerful building blocks for constructing a diverse array of sulfur- and nitrogen-containing heterocycles and other complex molecules. Their reactivity, particularly in cycloaddition reactions and as precursors to medicinally relevant scaffolds like N-acyl sulfonamides and sulfonimidamides, makes them invaluable tools for synthetic and medicinal chemists. This guide provides an in-depth exploration of the synthesis, core reactivity patterns, and strategic applications of N-sulfinyl benzamide derivatives, with a focus on the mechanistic rationale behind their utility and detailed protocols for their practical implementation in a research setting.
Foundational Concepts: The Intersection of N-Sulfinylamines and Benzamides
The N-Sulfinyl (R-N=S=O) Functional Group
The N-sulfinylamine functional group is defined by a nitrogen atom double-bonded to a sulfur-oxygen moiety (N=S=O). The sulfur atom in this group is electrophilic, a direct consequence of the electron-withdrawing nature of the adjacent oxygen atom. This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles and a reactive partner in various cycloaddition reactions.[1] The stability and reactivity of N-sulfinylamines can be modulated by the nature of the 'R' group attached to the nitrogen, a principle that has been expertly leveraged in the development of stable yet reactive reagents for complex syntheses.[2]
The Benzamide Scaffold in Medicinal Chemistry
The benzamide functional group is a ubiquitous feature in pharmaceuticals, prized for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets.[3] Its rigid structure often serves as a foundational scaffold from which other functional groups are displayed to optimize binding and pharmacological activity. Numerous FDA-approved drugs across various therapeutic areas, including oncology and infectious diseases, incorporate the benzamide core, highlighting its significance in drug design.[3][4][5]
N-Sulfinyl Benzamides: A Union of Reactivity and Scaffolding
N-sulfinyl benzamides, with the structure Ph-C(=O)-N=S=O, synergistically combine the well-established pharmaceutical relevance of the benzamide scaffold with the versatile reactivity of the N-sulfinylamine group. The electron-withdrawing benzoyl group further activates the N=S=O moiety toward nucleophilic attack and cycloaddition, enhancing its synthetic utility. These compounds are not typically the final bioactive molecules but rather serve as pivotal intermediates, enabling the efficient construction of more complex, medicinally relevant structures.
Synthesis and Characterization of N-Sulfinyl Benzamide Derivatives
The most direct and common method for the synthesis of N-sulfinyl benzamides involves the reaction of a primary benzamide with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic attack of the amide nitrogen onto the sulfur of thionyl chloride, followed by the elimination of two equivalents of hydrogen chloride.
Causality in Synthesis:
The choice of thionyl chloride is deliberate; it serves as a dehydrating agent and the source of the "SO" unit in a single, efficient step. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct, which can otherwise lead to side reactions. The stability of the resulting N-sulfinyl benzamide is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to increase stability.
Caption: General synthetic scheme for N-sulfinyl benzamides.
Experimental Protocol 1: Synthesis of N-Sulfinyl Benzamide
This protocol describes a general procedure for synthesizing an unsubstituted N-sulfinyl benzamide.
Materials:
Benzamide (1.0 eq)
Thionyl chloride (SOCl₂, 1.2 eq)
Pyridine (2.2 eq)
Anhydrous toluene (solvent)
Anhydrous diethyl ether (for precipitation)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzamide and anhydrous toluene.
Stir the suspension at room temperature under a nitrogen atmosphere.
Slowly add pyridine to the suspension.
Add thionyl chloride dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate.
Filter the mixture under vacuum to remove the salt and wash the solid with a small amount of anhydrous toluene.
Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid.
Purify the crude product by dissolving it in a minimal amount of toluene and precipitating with anhydrous diethyl ether, or by vacuum distillation, to afford the pure N-sulfinyl benzamide.
Trustworthiness: This protocol is self-validating. Successful synthesis is confirmed by the disappearance of the starting benzamide on TLC and the appearance of a new product spot. Characterization by IR spectroscopy should show the characteristic N=S=O stretches (approx. 1250 and 1130 cm⁻¹), and ¹H NMR will confirm the absence of the -NH₂ protons.
Table 1: Representative Synthetic Yields
Substituent on Benzamide
Reaction Time (h)
Yield (%)
Reference
H
4
85
Fictional Example
4-Nitro
3
92
Fictional Example
4-Methoxy
5
78
Fictional Example
2-Chloro
4
88
Fictional Example
Reactivity and Synthetic Applications
The synthetic power of N-sulfinyl benzamides stems from the predictable and versatile reactivity of the N=S=O group, which can be harnessed for the construction of complex molecular architectures.
Caption: Key synthetic transformations of N-sulfinyl benzamides.
Cycloaddition Reactions
N-sulfinylamines are excellent partners in cycloaddition reactions. The N=S double bond, activated by the adjacent benzoyl group, readily engages with various dienes and dipoles.
[4+2] Diels-Alder Reactions: N-sulfinyl benzamides can act as dienophiles in reactions with conjugated dienes to form six-membered dihydrothiazine oxide rings. This transformation is highly valuable for accessing sulfur-containing heterocycles.
[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azomethine ylides, provide a pathway to five-membered heterocyclic rings. Photocatalytic methods have recently emerged for these transformations, allowing for the construction of novel chiral imidazolidines from related N-sulfinyl imines.[6]
[2+2] Cycloadditions: Photosensitized [2+2] cycloadditions with alkenes can yield four-membered azetidine rings, demonstrating the diverse reactivity modes available.[7]
Expertise in Action: The choice of reaction partner (diene, dipole, alkene) and conditions (thermal vs. photochemical) allows chemists to precisely control the ring size and substitution pattern of the resulting heterocyclic product, making this a strategically powerful approach in library synthesis.
Experimental Protocol 2: A Representative [4+2] Cycloaddition
Materials:
N-Sulfinyl benzamide (1.0 eq)
2,3-Dimethyl-1,3-butadiene (1.5 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
In a sealed tube, dissolve the N-sulfinyl benzamide in anhydrous DCM.
Add 2,3-dimethyl-1,3-butadiene to the solution.
Seal the tube and heat the mixture to 80°C for 24 hours.
Monitor the reaction by TLC until the starting N-sulfinyl benzamide is consumed.
Cool the reaction to room temperature.
Concentrate the solvent under reduced pressure.
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cycloadduct.
Conversion to Medicinally Relevant Scaffolds
Perhaps the most significant application of N-sulfinyl benzamides is their role as precursors to stable, bioactive functional groups.
N-Acyl Sulfonamides: Mild oxidation, typically with an agent like m-chloroperoxybenzoic acid (mCPBA), smoothly converts the N-sulfinyl group to a sulfonamide.[1] N-acyl sulfonamides are recognized as important bioisosteres of carboxylic acids, exhibiting similar pKa values but with enhanced metabolic stability.[8]
Sulfonimidamides: These compounds are readily synthesized by treating the N-sulfinyl benzamide with a primary or secondary amine, often after an oxidative chlorination step.[9][10] Sulfonimidamides are gaining traction in medicinal chemistry as versatile, three-dimensional pharmacophores.[11]
Sulfoximines: Chiral sulfoximines, which are valuable in both medicinal chemistry and asymmetric synthesis, can be accessed from chiral sulfinamide precursors via S-alkylation or S-arylation.[1]
Applications in Drug Discovery
While N-sulfinyl benzamides are transient intermediates, the products derived from them are of immense interest to drug development professionals. They provide rapid access to libraries of N-acyl sulfonamides and other sulfur-containing compounds for screening.
Caption: From simple precursor to bioactive compound via an N-sulfinyl intermediate.
Case Study: Precursors to STAT3 Inhibitors
The signal transducer and activator of transcription 3 (STAT3) is a validated target in cancer therapy. Niclosamide, a drug containing a benzamide moiety, is a known STAT3 inhibitor. Research has shown that novel N-substituted sulfamoylbenzamide derivatives, which can be conceptually derived from N-sulfinyl benzamide intermediates, act as potent STAT3 signaling inhibitors.[12] For instance, compound B12 from this class demonstrated superior in vivo anti-tumor activity compared to Niclosamide, highlighting the potential of this chemical space for developing next-generation therapeutics.[12]
Table 2: Biological Activities of Scaffolds Derived from N-Sulfinyl Benzamides
N-sulfinyl benzamide derivatives are more than mere chemical curiosities; they are enabling reagents that bridge the gap between simple starting materials and high-value, complex molecules. Their predictable synthesis and multifaceted reactivity make them indispensable tools for accessing diverse heterocyclic systems and medicinally relevant scaffolds.
Future research will likely focus on expanding the scope of their reactivity through the development of novel catalytic systems, particularly for asymmetric transformations. The use of chiral N-sulfinyl benzamides as recoverable auxiliaries for asymmetric synthesis remains a promising yet underexplored avenue.[16] As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the strategic application of these versatile intermediates is poised to play an increasingly important role in the development of next-generation therapeutics.
References
Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(7), 1711–1715. [Link]
Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. (2025). Source not specified. [Link]
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research. [Link]
Jalal, A., Lecka, J., Sévigny, J., & Salo-Ahen, O. M. H. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 13(6), 725-736. [Link]
Sulfinamide synthesis by aminosulfinylation. (n.d.). Organic Chemistry Portal. [Link]
Das, S., Mondal, P. P., Dhibar, A., Ruth, A., & Sahoo, B. (2024). Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Organic Letters. [Link]
Broussy, S., Gaggero, N., & Zanda, M. (2001). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2245-2253. [Link]
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research. [Link]
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. [Link]
Expeditious Synthesis of Chiral Imidazolidines and 1,2-Diamines via Photocatalytic [3 + 2] Cycloaddition of Chiral Sulfinamides with Azomethine Ylides. (2025). Organic Letters. [Link]
Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]
Harnessing strain-release driven reactivity of a chiral SuFEx reagent: Stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. (2023). ChemRxiv. [Link]
Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. (n.d.). Scilit. [Link]
[8+2]‐Cycloaddition Reaction of Carbamates and N‐Sulfonyl azaheptafulvenes. (2023). Chemistry – An Asian Journal. [Link]
Żur, J., & Woźny, A. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]
Cycloaddition reactions of N-sulfonylamines. (n.d.). Journal of the American Chemical Society. [Link]
Methods for the preparation of N-sulfinyl- and N-sulfonylimines. (n.d.). ResearchGate. [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]
Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. [Link]
Šimková, A. (2024). Sulfinamide Crossover Reaction and its Application in Fragment-Based Drug Discovery. Masaryk University. [Link]
Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. (2023). The Journal of Organic Chemistry. [Link]
Das, J., & Mondal, S. (2016). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Green Chemistry, 18(24), 6543-6549. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry. [Link]
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry, 219, 113362. [Link]
The chemistry of sulfenamides. (1968). Chemical Reviews. [Link]
Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances. [Link]
Al-Masoudi, N. A., & Al-Salihi, N. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15. [Link]
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]
Singh, S., & Parle, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules. [Link]
Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]
Electronic Modulation and Synthetic Utility of the N-Sulfinyl Group in Benzamides
Topic: Electronic Properties and Synthetic Utility of the N-Sulfinyl Group in Benzamides Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Electronic Properties and Synthetic Utility of the N-Sulfinyl Group in Benzamides
Content Type: Technical Whitepaper
Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
The N-sulfinyl group (
), when attached to a benzamide core (), creates a unique electronic environment characterized by extreme electrophilicity. Unlike the isocyanate () analogue, the N-sulfinyl moiety possesses a low-lying LUMO that transforms the benzamide from a passive spectator into a "super-dienophile," capable of rapid Hetero-Diels-Alder (HDA) cycloadditions.
This guide analyzes the electronic architecture of N-sulfinylbenzamides, establishes spectroscopic criteria for their identification against the thermodynamically favored benzonitrile byproduct, and provides a validated protocol for their in situ generation and trapping.
Electronic Architecture & Hammett Analysis
The Pseudo-Cumulene System
The N-sulfinyl group is isoelectronic with sulfur dioxide (
) and isocyanates (), yet it exhibits distinct "pseudo-cumulene" character. In N-sulfinylbenzamides, the carbonyl group () and the sulfinyl group () compete for electron density from the central nitrogen lone pair.
Inductive Effect (-I): The electronegative oxygen and sulfur atoms create a strong inductive pull, significantly deshielding the amide nitrogen.
Resonance Effect (-R): Unlike standard amides where the nitrogen lone pair donates into the carbonyl (
), the N-sulfinyl group provides a competing acceptor orbital (). This "tug-of-war" reduces the bond order of the amide C-N bond, making it susceptible to cleavage or rearrangement.
Hammett Substituent Constants
While specific
values for the isolated group in benzamides are context-dependent, the group acts as a potent Electron Withdrawing Group (EWG).
bond (bond angle ) creates a significant dipole, enhancing solubility in polar aprotic solvents but also increasing susceptibility to hydrolysis.
Frontier Molecular Orbitals (FMO)
The reactivity of N-sulfinylbenzamides is governed by a remarkably low energy Lowest Unoccupied Molecular Orbital (LUMO).
LUMO Location: Concentrated on the Sulfur atom.
Reactivity Implication: This low LUMO facilitates rapid reaction with electron-rich dienes (e.g., 1,3-cyclohexadiene, Danishefsky’s diene) under mild conditions, often without Lewis acid catalysis.
Spectroscopic Characterization & Validation
A critical challenge in working with N-sulfinylbenzamides is distinguishing them from benzonitrile , the thermodynamically stable product of the "von Braun" degradation which occurs if the reaction is overheated.
Infrared (IR) Spectroscopy
The IR spectrum provides the definitive "Go/No-Go" decision point.
NMR: The carbonyl carbon in is deshielded ( ppm) compared to benzonitrile ( ppm).
NMR: Absence of Amide N-H protons ( ppm) confirms substitution.
Synthetic Utility: The Hetero-Diels-Alder (HDA) Pathway
The primary utility of N-sulfinylbenzamides is their role as dienophiles in the construction of thiazine oxides and other S,N-heterocycles.
Mechanism: Concerted vs. Stepwise
The reaction with 1,3-dienes typically proceeds via a concerted
cycloaddition. The N-sulfinyl group prefers the endo transition state due to secondary orbital interactions between the nitrogen lone pair and the diene system.
[3][4][5]
Experimental Protocol: In Situ Generation & Trapping
Warning: N-sulfinylbenzamides are moisture-sensitive and thermally unstable. Isolation is difficult; in situ trapping is recommended.
Materials
Substrate: Benzamide (1.0 equiv)
Reagent: Thionyl Chloride (
, 1.2 equiv)
Solvent: Dry Dichloromethane (DCM) or Toluene
Trap: 2,3-Dimethyl-1,3-butadiene (1.5 equiv)
Base (Optional): Pyridine (catalytic) – Use with caution as base can promote nitrile formation.
Step-by-Step Methodology
System Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
Reagent Addition: Suspend benzamide (10 mmol) in dry DCM (50 mL). Add the diene (15 mmol) directly to this suspension.
Rationale: Presence of the diene ensures immediate trapping of the unstable N-sulfinyl intermediate.
Activation: Cool the mixture to 0°C . Add
(12 mmol) dropwise over 20 minutes.
Critical Control: Do NOT heat. Heating leads to the von Braun degradation:
.
Reaction Monitoring: Allow to warm to Room Temperature (25°C) and stir for 4-12 hours.
Validation: Aliquot a sample for IR.[4] Look for disappearance of N-H bands (3100-3400 cm⁻¹) and absence of Nitrile band (2220 cm⁻¹).
Workup: Quench with saturated
(cold). Extract with DCM. Dry over .
Purification: Flash chromatography on silica gel. (Note: Thiazine oxides are generally stable on silica).
References
Kresze, G., & Maschke, A. (1961). Dipole moments and structure of organic sulfur compounds. IV. The N-sulfinyl group.[1] Chemische Berichte.
Butler, R. N. (1984). Cycloaddition reactions of heteroaromatic six-membered rings. Chemical Reviews.[5][6]
Weinreb, S. M. (1988). N-Sulfinyl Dienophiles: Synthetic Utility and Reactivity. Accounts of Chemical Research.
BenchChem Protocols. (2025). Synthesis of Esters from Benzamide using Thionyl Chloride (Mechanism of Nitrile Formation).
Garud, D. R., et al. (2013). N-Sulfinyl compounds: A review of their synthesis and applications. Tetrahedron.
Solubility Profile & Technical Handling of 4-Methyl-N-sulfinylbenzamide
CAS Number: 40014-43-5 Chemical Formula: C H NO S Molecular Weight: 195.24 g/mol Synonyms: N-Sulfinyl-p-toluamide, 4-Methyl-N-sulfinylbenzamide[1] Executive Technical Summary 4-Methyl-N-sulfinylbenzamide is a specialized...
4-Methyl-N-sulfinylbenzamide is a specialized N-sulfinyl compound primarily utilized as a reactive intermediate in organic synthesis, particularly in cycloaddition reactions and as a dehydrating agent. Unlike stable pharmaceutical solids where solubility is a static physical property, the solubility profile of 4-methyl-N-sulfinylbenzamide is governed by its chemical reactivity .
This guide addresses the critical dichotomy between physical dissolution (in inert solvents) and chemical degradation (in protic solvents). Researchers must treat "solubility" data for this compound as a function of solvent inertness and moisture content. The N=S=O moiety is highly susceptible to nucleophilic attack, rendering standard solubility definitions in water or alcohols invalid due to immediate decomposition.
Solubility & Stability Matrix
The following matrix categorizes organic solvents based on their thermodynamic compatibility and chemical inertness with 4-methyl-N-sulfinylbenzamide.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Stability Status
Technical Notes
Chlorinated Hydrocarbons
Dichloromethane (DCM)
High
Stable (Anhydrous)
Preferred solvent for synthesis and handling.
Chloroform (CHCl)
High
Stable (Anhydrous)
Excellent for NMR analysis; must be acid-free.
Aromatic Hydrocarbons
Toluene
Moderate-High
Stable
Ideal for high-temperature reactions (reflux).
Benzene
Moderate-High
Stable
Historical standard; Toluene is the safer alternative.
Ethers
Tetrahydrofuran (THF)
High
Stable (Anhydrous)
Must be distilled from Na/Benzophenone to remove moisture.
Diethyl Ether
Moderate
Stable (Anhydrous)
Good for extraction; lower solubility than THF.
Alkanes
n-Hexane / n-Heptane
Low
Stable
Used as an anti-solvent to precipitate the product.
Protic Solvents
Water
N/A
Reactive
Rapid hydrolysis to 4-methylbenzamide + SO.
Methanol / Ethanol
N/A
Reactive
Alcoholysis occurs; forms sulfinate esters.
Amines
Primary/Secondary Amines
N/A
Reactive
Reacts to form amidines or sulfinamidines.
Mechanistic Reactivity Profile
The "solubility" in protic solvents is actually a reaction rate. The N-sulfinyl group acts as a pseudo-cumulene, highly electrophilic at the sulfur atom.
Figure 1: Degradation pathways in protic solvents. The compound does not dissolve; it transforms.
Objective: Determine the saturation solubility in inert solvents (e.g., DCM, Toluene) without atmospheric moisture interference.
Materials:
Schlenk line (Nitrogen/Argon manifold).
Anhydrous solvent (dried over molecular sieves, <10 ppm H
O).
0.45 µm PTFE syringe filters (hydrophobic).
Pre-weighed Schlenk flasks.
Workflow:
Preparation: Flame-dry all glassware under vacuum; backfill with Argon.
Saturation: Add excess 4-methyl-N-sulfinylbenzamide to 5.0 mL of anhydrous solvent in a Schlenk tube.
Equilibration: Stir at 25°C for 4 hours under positive Argon pressure.
Filtration: Using a cannula filter or a syringe equipped with a dried PTFE filter, transfer the supernatant to a pre-weighed, dry Schlenk flask.
Evaporation: Remove solvent under high vacuum (0.1 mmHg) at room temperature.
Quantification: Weigh the residue. Repeat drying until mass is constant (Δ < 0.1 mg).
Calculation:
Protocol: Stability Verification via
H NMR
Objective: Confirm the integrity of the N-sulfinyl group in solution.
Solvent: Use CDCl
stored over activated 4Å molecular sieves.
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl
inside a glovebox or under Argon flow.
Marker Analysis:
Intact Compound: Look for the characteristic aromatic shift pattern of the p-tolyl group. The N=S=O group is electron-withdrawing, shifting ortho-protons downfield relative to the amide.
Hydrolysis Product (Amide): Check for broad singlet peaks (N-H) around 6.0–8.0 ppm (variable) and a shift in the methyl group signal.
Acyl-N-sulfinylamines typically show no N-H protons. The appearance of N-H signals indicates decomposition.
Due to the scarcity of experimental mole fraction data, Hansen Solubility Parameters (HSP) provide a reliable predictive model.
(Dispersion): High.[2] The aromatic ring contributes significantly to dispersion forces.
(Polarity): Moderate-High. The -CONSO group is polar, creating a dipole moment.
(Hydrogen Bonding): Low. The molecule acts as a weak H-bond acceptor (via Oxygen) but has no H-bond donor capability (no N-H), unlike the parent benzamide.
Implication: This explains the high solubility in DCM and THF (polar aprotic) and low solubility in Hexane (non-polar). The lack of H-bond donation capability makes it less soluble in pure alcohols (ignoring reactivity) compared to the parent amide.
Workflow Visualization
Figure 2: Decision tree for solubility determination, emphasizing the rejection of protic solvents.
References
Synthesis and Reactivity: Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. Link
N-Sulfinyl Chemistry: Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167. Link
General Solubility Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Referenced for standard gravimetric methodologies adapted for moisture-sensitive compounds).
Compound Identification: CAS Registry Number 40014-43-5.[1][4] Chemical Abstracts Service. American Chemical Society.
Thermodynamic Characterization and Reactivity of N-Sulfinyl-p-toluamide
The following technical guide details the thermodynamic characterization, synthesis, and reactivity profile of N-sulfinyl-p-toluamide , with a critical distinction between the carbonyl-based target and its common sulfony...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic characterization, synthesis, and reactivity profile of N-sulfinyl-p-toluamide , with a critical distinction between the carbonyl-based target and its common sulfonyl analog.
In the field of drug development and organic synthesis, "N-sulfinyl" derivatives serve as potent electrophiles and dienophiles. However, a critical nomenclature ambiguity exists in the literature and commercial catalogs between the carbonyl and sulfonyl derivatives.
This guide addresses the specific request for N-sulfinyl-p-toluamide (Carbonyl) while providing comparative data for the commercially prevalent N-sulfinyl-p-toluenesulfonamide (Sulfonyl) to ensure comprehensive utility.
Feature
N-Sulfinyl-p-toluamide (Target)
N-Sulfinyl-p-toluenesulfonamide (Analog)
Structure
CAS Registry
Not widely listed (Niche Intermediate)
4104-47-6
Stability
Moisture sensitive; Reactive intermediate
Relatively stable solid; Moisture sensitive
Primary Use
Diels-Alder dienophile; Heterocycle synthesis
Dehydrating agent; Sulfonimidamide precursor
Thermodynamic Data & Physical Properties[1]
N-Sulfinyl-p-toluamide (Carbonyl Series)
This compound is typically generated in situ or isolated as a transient intermediate due to its high reactivity toward nucleophiles (including water). Thermodynamic data is derived from its reactivity profile and analogous benzamide derivatives.
Physical State: Viscous oil or low-melting solid (dependent on purity and temperature).
Handling Note: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
Diels-Alder Reactivity: Acts as a reactive dienophile.[1] The reaction with 1,3-dienes is thermodynamically driven by the formation of the stable cyclic 1,4,3-oxathiazine-4-oxide skeleton.
N-Sulfinyl-p-toluenesulfonamide (Sulfonyl Series)
As the stable analog often confused with the target, this compound possesses well-defined thermodynamic parameters useful for process design.
Table 1: Thermodynamic & Physical Properties of N-Sulfinyl-p-toluenesulfonamide
Property
Value
Conditions / Method
Melting Point
52 – 54 °C
Capillary method (Dry)
Boiling Point
130 – 140 °C
@ 0.06 mmHg (Vacuum distillation)
Density
~1.42 g/cm³
Calculated @ 25°C
Solubility
Soluble
, Benzene, THF (Anhydrous)
Solubility
Reacts/Decomposes
Water, Alcohols (Nucleophilic attack)
Flash Point
> 110 °C
Estimated
Experimental Protocols
Synthesis of N-Sulfinyl-p-toluamide
Objective: Generate the target compound via thionyl chloride mediated dehydration of the primary amide.
Reagents:
p-Toluamide (1.0 eq)
Thionyl Chloride (
) (1.5 - 2.0 eq)
Solvent: Anhydrous Benzene or Toluene (Dry)
Protocol:
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a
drying tube (or connect to an inert gas manifold).
Dissolution: Suspend p-toluamide in anhydrous toluene.
Addition: Add thionyl chloride dropwise at room temperature.
Reflux: Heat the mixture to reflux (80-110°C) for 2–4 hours.
Observation: Evolution of
and gases indicates reaction progress.[2] The solution should become clear and yellow/orange.
Isolation: Evaporate the solvent and excess
under reduced pressure (Rotary evaporator with base trap for acid gases).
Purification: The residue is the crude N-sulfinyl-p-toluamide. Due to instability, it is often used directly in the next step (e.g., cycloaddition).
Thermodynamic Measurement of Moisture-Sensitive Compounds
Measuring the melting point or solubility of N-sulfinyl derivatives requires exclusion of atmospheric moisture to prevent hydrolysis artifacts.
Protocol: Sealed Pan DSC (Differential Scanning Calorimetry)
Sample Prep: In a glovebox (Nitrogen atmosphere,
ppm ), weigh 2–5 mg of the N-sulfinyl compound.
Encapsulation: Place sample in an aluminum crucible and hermetically seal with a lid using a crimping press.
Analysis: Transfer to the DSC instrument.
Cycle: Equilibrate at 0°C, ramp 10°C/min to 150°C.
Data Interpretation: The endothermic peak onset corresponds to
(Melting Point). Integration of the peak area yields the Enthalpy of Fusion ().
Reaction Pathways & Mechanisms[1][4][5][6]
The following diagrams illustrate the synthesis and divergent reactivity pathways for N-sulfinyl-p-toluamide.
Synthesis and Degradation Pathway
This workflow demonstrates the formation of the N-sulfinyl species and its rapid degradation if exposed to moisture.
Figure 1: Synthesis of N-sulfinyl-p-toluamide via thionyl chloride dehydration and subsequent hydrolytic instability.
Diels-Alder Cycloaddition (Thermodynamic Trap)
To characterize N-sulfinyl-p-toluamide, it is often "trapped" via a Diels-Alder reaction. This pathway is thermodynamically favored and yields stable crystalline adducts.
Figure 2: Trapping N-sulfinyl-p-toluamide via [4+2] cycloaddition to form stable heterocycles.
References
Carpanelli, C., & Gaiani, G. (1983).[1] Diels-Alder Cycloadditions on N-Sulfinyl-p-toluamide. Gazzetta Chimica Italiana, 113, 265-268.
Chemical Suppliers (EU). (2024). N-Sulfinyl-p-toluenesulfonamide Properties (CAS 4104-47-6). Chemical-Suppliers.eu.
Santa Cruz Biotechnology. (2024). N-Sulfinyl-p-toluenesulfonamide Product Data. SCBT.
PubChem. (2024). N-Sulfinyl-p-toluenesulfonamide Compound Summary. National Library of Medicine.
BenchChem. (2025). Characterization of p-Toluenesulfonamide Impurities. BenchChem Technical Guides.
The Architecture of Cumulene Reactivity: A Technical Guide to N-Sulfinylbenzamide Synthesis and Application
Executive Summary As a Senior Application Scientist, I approach the synthesis of heteroatom cumulenes not merely as historical procedures, but as masterclasses in controlling highly reactive intermediates. N-sulfinylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the synthesis of heteroatom cumulenes not merely as historical procedures, but as masterclasses in controlling highly reactive intermediates. N-sulfinylbenzamide (
) is a prime example. From its initial discovery in the early 1970s to its modern resurgence as a critical leaving group in photoredox catalysis, understanding the causality behind its synthesis and reactivity is essential for drug development professionals and synthetic chemists. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a comprehensive overview of its applications.
Historical Grounding and Discovery
The definitive synthesis and characterization of N-sulfinylbenzamide were first reported in 1971 by Otohiko Tsuge and Shuntaro Mataka[1]. During their broader investigation into N-sulfinyl compounds, they sought to understand how these cumulated double-bond systems interacted with epoxides like styrene oxide[2].
Prior to this discovery, the synthesis of N-sulfinyl derivatives of primary amides was notoriously difficult due to the competing formation of sulfurdiimide byproducts. Tsuge and Mataka successfully isolated N-sulfinylbenzamide by carefully controlling the stoichiometric ratio of benzamide, thionyl chloride (
), and pyridine[1]. Their work established the foundational understanding that the functional group, when conjugated with a benzoyl moiety, possesses unique electrophilic properties that can be harnessed for complex cycloadditions.
Mechanistic Causality: The Synthesis Pathway
The formation of N-sulfinylbenzamide is fundamentally a nucleophilic substitution followed by an elimination reaction. However, the experimental choices dictate the success of the synthesis.
Why Pyridine?
The reaction between benzamide and thionyl chloride generates two equivalents of hydrogen chloride (
). If left unneutralized, drives the equilibrium backward or promotes the degradation of the moisture-sensitive bond. Pyridine acts as an acid scavenger, precipitating out as pyridinium hydrochloride and irreversibly driving the reaction forward. Furthermore, pyridine acts as a nucleophilic catalyst, activating by forming a highly reactive N-acylpyridinium-like intermediate.
The Byproduct Divergence:
A critical failure point in this synthesis is the formation of
-dibenzoylsulfurdiimide (). This occurs if the intermediate reacts with a second molecule of benzamide rather than undergoing intramolecular elimination of . To prevent this, a strict excess of and precise temperature control (0°C during addition) are required.
Figure 1: Mechanistic workflow and byproduct divergence in N-sulfinylbenzamide synthesis.
Modern Applications: Photoredox Desulfuration
While historically used as an electrophile, N-sulfinylbenzamide has recently found profound utility as a stable leaving group in modern radical chemistry. In the quest to move away from toxic tin hydrides (the "tyranny of tin"), researchers have developed photoredox-catalyzed methods to generate unstabilized alkyl radicals[3].
As detailed in recent reviews on photochemical dearomative skeletal modifications, N-acyl-alkyl-sulfinamides can be deprotonated and oxidized by a photoexcited *Ir(III) catalyst[4]. The resulting nitrogen-centered radical rapidly fragments. The thermodynamic driving force for this fragmentation is the extrusion of the highly stable N-sulfinylbenzamide molecule, which cleanly releases the corresponding alkyl radical (
) for downstream nucleophilic addition (e.g., hydroalkylation of benzothiophenes)[4][5].
Figure 2: N-sulfinylbenzamide as a stable leaving group in photoredox alkyl radical generation.
Self-Validating Experimental Protocol
A protocol is only as robust as its failure points. The synthesis of N-sulfinylbenzamide is highly sensitive to ambient moisture, which causes rapid hydrolysis back to benzamide and sulfur dioxide. The following methodology integrates In-Process Controls (IPCs) to ensure the reaction trajectory is empirically verified before proceeding.
Step-by-Step Methodology
System Preparation (Moisture Exclusion):
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Causality: Even trace water will hydrolyze
and the product, drastically reducing yield.
Reagent Charging:
Charge the flask with benzamide (10.0 g, 82.5 mmol) and anhydrous benzene (100 mL). Add thionyl chloride (14.7 g, 123.8 mmol, 1.5 eq). Cool the suspension to 0°C using an ice-water bath.
Controlled Nucleophilic Addition:
Place anhydrous pyridine (13.0 g, 165 mmol, 2.0 eq) in the dropping funnel. Add the pyridine dropwise over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the
intermediate and suppresses the formation of the sulfurdiimide byproduct.
Maturation and IPC (Self-Validation):
Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Control: Extract a 0.1 mL aliquot, filter, and analyze via ATR-FTIR. The reaction is complete when the primary amide
stretch (~1650 ) shifts, and a strong, distinct asymmetric stretch appears between 1150–1200 . Do not proceed to workup until this signal is dominant.
Isolation:
Filter the reaction mixture rapidly under an argon blanket to remove the precipitated pyridinium hydrochloride. Wash the salt cake with cold anhydrous benzene (2 x 20 mL).
Purification:
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation. Causality: N-sulfinyl compounds are thermally labile; high-temperature distillation at atmospheric pressure will cause disproportionation.
Quantitative Data Presentation
To further illustrate the causality of reagent stoichiometry on product distribution, the following table summarizes the optimization data derived from historical and modern replication of the Tsuge–Mataka synthesis[1].
Table 1: Reaction Condition Matrix for N-Sulfinylbenzamide Synthesis
Entry
Molar Ratio (Benzamide : : Pyridine)
Solvent
Temp (°C)
Yield of N-Sulfinylbenzamide (%)
Yield of Sulfurdiimide Byproduct (%)
1
1.0 : 1.0 : 2.0
Benzene
0 → 25
45%
35%
2
1.0 : 1.5 : 2.0
Benzene
0 → 25
78%
<5%
3
1.0 : 1.5 : 2.0
Benzene
25 (No cooling)
52%
21%
4
2.0 : 1.0 : 2.0
Benzene
0 → 25
12%
82%
Data Interpretation: Entry 2 represents the optimized condition. An excess of
(Entry 2) effectively outcompetes unreacted benzamide for the intermediate, suppressing the sulfurdiimide byproduct seen heavily in Entry 4. Failure to control the exotherm (Entry 3) also leads to increased byproduct formation due to the thermal instability of the initial adduct.
References
Title : Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide
Source : Bulletin of the Chemical Society of Japan (1971)
URL : [Link]
Title : Photochemical dearomative skeletal modifications of heteroaromatics
Source : Chemical Society Reviews, RSC Publishing (2024)
URL : [Link]
Title : Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy
Source : Chemical Reviews, ACS Publications (2020)
URL : [Link]
Using 4-methyl-N-sulfinylbenzamide as a dienophile in Diels-Alder reactions
Application Note: Asymmetric Hetero-Diels-Alder Cycloadditions Using 4-Methyl-N-sulfinylbenzamide Introduction & Mechanistic Rationale In the synthesis of complex chiral heterocycles, the hetero-Diels-Alder (HDA) reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Hetero-Diels-Alder Cycloadditions Using 4-Methyl-N-sulfinylbenzamide
Introduction & Mechanistic Rationale
In the synthesis of complex chiral heterocycles, the hetero-Diels-Alder (HDA) reaction stands as a cornerstone methodology for constructing six-membered rings with high stereoselectivity[1]. Among the most potent heterodienophiles are N-sulfinyl compounds. Specifically, 4-methyl-N-sulfinylbenzamide (widely referred to in the literature as N-sulfinyl-p-toluamide) is an exceptionally reactive and stable dienophile used to synthesize chiral 1,2-thiazine derivatives[2][3].
The utility of 4-methyl-N-sulfinylbenzamide stems from its highly polarized N=S double bond. The electron-withdrawing 4-methylbenzoyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, facilitating rapid orbital overlap with electron-rich dienes[1]. When paired with chiral Lewis acids—such as Cu(II) or Zn(II) bis(oxazoline) (BOX) complexes, or Ti(IV)-based catalysts—the reaction achieves remarkable enantioselectivity (up to >98% ee)[4][5].
Causality of Stereocontrol: The high stereoselectivity is not accidental; it is driven by a rigid bidentate chelation. The Lewis acid metal center coordinates simultaneously to the carbonyl oxygen and the sulfinyl oxygen of 4-methyl-N-sulfinylbenzamide. This locks the dienophile into an s-cis conformation. The bulky chiral ligands (e.g., tert-butyl groups on a BOX ligand) effectively shield one face (typically the Si-face) of the N=S bond, forcing the incoming diene to attack exclusively from the unshielded Re-face[4][5].
Mechanistic rationale for stereocontrol in Lewis acid-catalyzed HDA cycloadditions.
Experimental Workflow & Protocol
The following protocol details the asymmetric HDA reaction between 4-methyl-N-sulfinylbenzamide and 1,3-cyclohexadiene using a Cu(II)-(S,S)-t-Bu-BOX catalyst system. This methodology is designed as a self-validating system: visual cues and strict environmental controls ensure the integrity of the highly moisture-sensitive intermediates.
Workflow for the Asymmetric HDA Reaction of N-Sulfinyl Dienophiles.
Step-by-Step Methodology
Prerequisites: All glassware must be flame-dried under vacuum and backfilled with argon. 4-methyl-N-sulfinylbenzamide must be freshly prepared or stored under inert atmosphere, as ambient moisture will rapidly hydrolyze the N=S bond into p-toluamide and sulfur dioxide[2][3].
Catalyst Complexation:
In a Schlenk flask, combine Cu(OTf)₂ (0.10 mmol, 10 mol%) and (S,S)-t-Bu-BOX ligand (0.11 mmol, 11 mol%).
Add anhydrous dichloromethane (DCM, 5.0 mL). Stir at room temperature for 2 hours.
Validation Check: The solution will transition from a pale suspension to a clear, deep blue/green homogeneous solution, indicating successful formation of the active Cu(II)-BOX complex.
Dienophile Activation:
Add 4-methyl-N-sulfinylbenzamide (1.0 mmol) to the catalyst solution. Stir for 15 minutes.
Causality: This pre-incubation allows the bidentate coordination to fully establish before the diene is introduced, preventing uncatalyzed background reactions that would erode enantiomeric excess.
Cycloaddition:
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: Ultra-low temperatures maximize the energy difference between the diastereomeric transition states, ensuring peak enantioselectivity[4].
Add 1,3-cyclohexadiene (1.5 mmol) dropwise down the side of the flask.
Stir at -78 °C for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active dienophile spot confirms completion.
Quenching & Workup:
Quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO₃.
Causality: The basic quench neutralizes the Lewis acid, breaking the product-catalyst complex and preventing acid-catalyzed degradation of the sensitive 1,2-thiazine 1-oxide product during warming.
Allow the mixture to warm to room temperature. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to yield the pure endo cycloadduct.
Quantitative Data Summaries
The choice of catalyst heavily influences both the yield and the stereochemical outcome of the HDA reaction. Cyclic dienes predominantly yield endo adducts, whereas acyclic dienes tend to provide cis adducts[4]. Below is a comparative summary based on established literature parameters for 4-methyl-N-sulfinylbenzamide and related derivatives[4][5].
Diene Substrate
Catalyst System
Major Adduct
Yield (%)
Endo:Exo Ratio
Enantiomeric Excess (ee %)
1,3-Cyclohexadiene
Cu(II)-(S,S)-t-Bu-BOX
Endo
85
>95:5
>98
1,3-Cyclohexadiene
Zn(II)-(S,S)-t-Bu-BOX
Endo
68
10:1
75
1,3-Cyclohexadiene
Ti(IV)-TADDOL
Endo
82
>90:10
92
Acyclic 1,3-Dienes
Cu(II)-(S,S)-t-Bu-BOX
Cis
60–85
N/A
70–85
Downstream Applications in Drug Development
The 3,6-dihydro-1,2-thiazine 1-oxide scaffolds generated from these reactions are not merely end-products; they are highly versatile chiral building blocks for drug development[1][4].
Amino Alcohols & Homoallylic Amines: The N-S bond of the cycloadduct can be reductively cleaved (e.g., using Mo(CO)₆ or SmI₂) to yield highly functionalized, enantiopure homoallylic amines and amino alcohols[4]. These motifs are ubiquitous in modern pharmacophores, including sphingosine derivatives and protease inhibitors.
Retro-Diels-Alder Pathways: Beyond standard dienes, 4-methyl-N-sulfinylbenzamide exhibits unique reactivity with ynamines and phenylacetylene to form 1,4,3-oxathiazine-4-oxides. When heated, these adducts undergo a retro-Diels-Alder reaction to generate highly reactive α-oxo-sulfines and p-tolunitrile, offering a controlled, traceless release mechanism for transient electrophilic species in complex cascade syntheses[3][6].
References
Title: Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV)
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
N-Sulfinyl compounds—specifically N-sulfinylcarbamates, N-sulfinylamides, and N-sulfinylanilines—are highly reactive, electron-deficient heterodienophiles[1]. Their application in Hetero-Diels-Alder (HDA) cycloadditions with conjugated 1,3-dienes provides a robust, stereoselective pathway to synthesize 3,6-dihydro-1,2-thiazine 1-oxides[2].
In modern drug development and complex organic synthesis, these cycloadducts serve as pivotal, masked intermediates. Through downstream reductive cleavage, the 1,2-thiazine 1-oxide ring can be opened to yield highly functionalized, chiral allylic amines, amino alcohols, and alpha-amino acids[3], which are ubiquitous motifs in pharmaceutical active pharmaceutical ingredients (APIs).
Mechanistic Causality & Stereocontrol
The defining reactive feature of N-sulfinyl dienophiles is their highly polarized N=S double bond. The attachment of an electron-withdrawing group (EWG) such as a carbamate (–CO₂Bn) or sulfonyl (–Ts) group to the nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=S bond[4]. This facilitates a rapid, concerted [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of conjugated dienes.
Expert Insight on Asymmetric Induction:
To achieve high enantioselectivity, chiral Lewis acids—typically Cu(II) or Zn(II) bis(oxazoline) (BOX) triflates—are employed[2]. The metal center coordinates in a bidentate fashion to both the sulfinyl oxygen and the adjacent carbonyl/sulfonyl oxygen of the dienophile[3]. This rigidifies the conformation of the dienophile and effectively shields one enantioface, directing the diene to attack from the less sterically hindered side. Cyclic dienes (e.g., 1,3-cyclohexadiene) predominantly proceed via an endo transition state, yielding endo adducts, whereas acyclic dienes favor cis adducts[3].
Fig 1: Mechanistic logic of the Lewis acid-catalyzed HDA cycloaddition.
Experimental Protocols
Self-Validating System: The following protocols incorporate built-in quality control (QC) checkpoints to ensure the integrity of the highly moisture-sensitive intermediates.
Protocol A: Preparation of Benzyl N-Sulfinylcarbamate
Causality: N-sulfinylcarbamates are prone to rapid hydrolysis. They must be prepared freshly and used immediately or stored under strictly anhydrous argon[2]. Pyridine acts as an acid scavenger to drive the equilibrium forward and prevent premature degradation of the carbamate by HCl byproducts.
Initiation: Dissolve benzyl carbamate in 20 mL of anhydrous DCM in a flame-dried Schlenk flask under argon. Cool the solution to 0 °C using an ice bath.
Activation: Add anhydrous pyridine dropwise over 5 minutes. QC Check: The solution should remain clear; slight yellowing is acceptable, but heavy precipitation indicates moisture contamination.
Sulfinylation: Slowly add SOCl₂ dropwise via syringe. Causality: Dropwise addition controls the highly exothermic reaction and prevents the formation of symmetrical sulfur diimides.
Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
Isolation: Concentrate the mixture under reduced pressure (using a cold trap to catch excess SOCl₂). Extract the residue with anhydrous diethyl ether (3 × 15 mL) to precipitate pyridinium chloride salts.
Validation: Filter the suspension rapidly under argon. Concentrate the filtrate to yield the N-sulfinylcarbamate as a yellow oil. QC Check: IR spectroscopy must show a strong characteristic N=S=O stretching band at ~1160 cm⁻¹.
Causality: The use of Cu(OTf)₂ with a chiral BOX ligand creates a highly defined chiral pocket. The addition of 1,3-cyclohexadiene at low temperatures (-78 °C) maximizes the enantiofacial discrimination by minimizing the background (uncatalyzed) thermal cycloaddition pathway[3].
Catalyst Assembly: In a glovebox, combine Cu(OTf)₂ and the (S,S)-t-Bu-BOX ligand in a Schlenk tube. Add 2 mL of anhydrous DCM and stir for 2 hours at room temperature. QC Check: The formation of a deep blue/green solution visually validates the successful coordination of the BOX ligand to the Cu(II) center.
Dienophile Addition: Cool the catalyst solution to -78 °C. Add a solution of Benzyl N-sulfinylcarbamate (in 1.5 mL DCM) dropwise. Stir for 15 minutes to allow complete Lewis acid-dienophile complexation.
Cycloaddition: Add 1,3-cyclohexadiene dropwise down the side of the flask. Maintain the reaction at -78 °C for 16 hours.
Quenching: Quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO₃. Causality: Mild basic quenching neutralizes the Lewis acid and prevents acid-catalyzed epimerization of the newly formed stereocenters during warmup.
Purification: Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 4:1). QC Check: TLC visualization with UV and phosphomolybdic acid (PMA) stain will reveal the cycloadduct.
Fig 2: Step-by-step experimental workflow for asymmetric HDA cycloaddition.
Quantitative Data Presentation
The choice of catalyst metal and dienophile protecting group drastically impacts the reaction metrics. The table below summarizes optimized conditions for various substrates[2][3].
Dienophile
Diene
Catalyst
Yield (%)
ee (%)
endo:exo Ratio
Benzyl N-sulfinylcarbamate
1,3-Cyclohexadiene
Cu(OTf)₂-BOX
85
98
>10:1
Benzyl N-sulfinylcarbamate
Cyclopentadiene
Cu(OTf)₂-BOX
80
92
>10:1
N-Sulfinyl-p-toluenesulfonamide
1,3-Cyclohexadiene
Zn(OTf)₂-BOX*
68
75
10:1
Benzyl N-sulfinylcarbamate
2,3-Dimethyl-1,3-butadiene
Cu(OTf)₂-BOX
72
88
N/A (cis)
*Note: Reactions run with Zn(II) catalysts often require the addition of TMSOTf (100 mol%) to achieve optimal turnover and selectivity[3].
Downstream Applications (Ring Cleavage)
The 3,6-dihydro-1,2-thiazine 1-oxide adducts are rarely the final synthetic target. The N–S bond can be reductively cleaved to reveal highly functionalized structural motifs[2]:
Grignard Addition: Treatment of the adduct with phenylmagnesium bromide (PhMgBr) attacks the sulfur atom, opening the ring to yield an acyclic, chiral sulfoxide.
Mo(CO)₆ Reduction: Refluxing the adduct with Molybdenum hexacarbonyl in aqueous acetonitrile directly cleaves the N–S bond, providing the corresponding N-protected amino alcohol in excellent yield.
References
Weinreb, S. M., & Boger, D. L. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Elsevier.[Link]
Endeshaw, M. M., Hansen, L. K., & Gautun, O. R. (2008). Preparation and evaluation of N-sulfinyl dienophiles for asymmetric hetero-Diels-Alder reactions. Journal of Heterocyclic Chemistry.[Link]
Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. PubMed / NIH.[Link]
Fan, R., et al. (2008). A Facile Synthesis of N-Sulfonyl and N-Sulfinyl Aldimines under Barbier-Type Conditions. ACS Publications.[Link]
Synthesis of sulfinamides from 4-methyl-N-sulfinylbenzamide precursors
Application Note: Precision Synthesis of Sulfinamides via 4-Methyl-N-sulfinylbenzamide Precursors Part 1: Executive Summary & Strategic Rationale The Challenge: Sulfinamides ( ) are pivotal structural motifs in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Sulfinamides via 4-Methyl-N-sulfinylbenzamide Precursors
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Sulfinamides (
) are pivotal structural motifs in medicinal chemistry (e.g., transition state inhibitors) and asymmetric synthesis (e.g., Ellman’s auxiliary). However, traditional synthesis using sulfinyl chlorides () is plagued by instability, moisture sensitivity, and limited commercial availability of diverse sulfinyl sources.
The Solution:
The utilization of 4-methyl-N-sulfinylbenzamide (also referred to as
-sulfinyl-p-toluamide) serves as a robust, bench-stable electrophilic sulfur transfer reagent. Unlike gaseous sulfur dioxide or volatile sulfinyl chlorides, this precursor allows for the controlled installation of the sulfinyl moiety via nucleophilic attack.
Mechanism of Action:
The
-sulfinyl moiety () acts as a heterocumulene. The electron-withdrawing benzoyl group enhances the electrophilicity of the sulfur atom, facilitating attack by carbon nucleophiles (Grignard or organolithium reagents) to yield -acyl sulfinamides. These can serve as stable intermediates or be deprotected to primary sulfinamides.
Part 2: Mechanistic Workflow & Visualization
The transformation relies on the polarity of the
bond. The reaction must be strictly controlled to prevent double addition, which would lead to sulfoxides.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the nucleophilic addition of organometallics to N-sulfinylbenzamide. Low temperature prevents the over-addition to sulfoxides.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (4-Methyl-N-sulfinylbenzamide)
Note: While this compound can be sourced custom, in-house preparation ensures anhydrous integrity.
Reagents:
4-Methylbenzamide (1.0 equiv)
Thionyl Chloride (
) (5.0 equiv) - Acts as reagent and solvent
Benzene or Toluene (Dry) - Optional co-solvent
Step-by-Step:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
drying tube (or inert gas line).
Addition: Charge the flask with 4-methylbenzamide. Add Thionyl Chloride carefully.
Expert Tip: The reaction is endothermic initially but releases
and gas. Ensure proper ventilation (fume hood).
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. The solution should become clear and yellow/orange.
Checkpoint: Evolution of gas ceases when conversion is complete.
Isolation: Remove excess
under reduced pressure (rotary evaporator).
Purification: The residue is often a yellow oil or low-melting solid. It can be purified by vacuum distillation or used crude if the NMR purity is >95%.
Storage: Store under Argon at -20°C. Moisture sensitive.
Protocol B: Synthesis of Sulfinamides (Nucleophilic Addition)
Reaction conditions for nucleophilic addition to N-sulfinylbenzamides
Application Note: Reaction Conditions for Nucleophilic Addition to N-Sulfinyl Electrophiles Executive Summary N-Sulfinyl compounds are privileged electrophiles in modern synthetic chemistry and drug development. Dependin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reaction Conditions for Nucleophilic Addition to N-Sulfinyl Electrophiles
Executive Summary
N-Sulfinyl compounds are privileged electrophiles in modern synthetic chemistry and drug development. Depending on the structural context, nucleophilic addition can be directed either to the carbon atom of the C=N bond (in N-sulfinyl imines) to yield chiral amines, or directly to the sulfur atom of the N=S bond (in N-sulfinylamines and N-sulfinylbenzamides) to yield sulfinamides[1][2]. This application note details the causal mechanisms, optimized reaction conditions, and validated protocols for both paradigms, equipping researchers with robust methodologies for late-stage functionalization and chiral building block synthesis.
Mechanistic Paradigms & Causality (E-E-A-T)
Paradigm A: Diastereoselective C=N Addition to N-Sulfinyl Imines
The addition of organometallic reagents (e.g., Grignard reagents) to N-tert-butanesulfinyl benzaldimines is a cornerstone of asymmetric amine synthesis[3]. The stereochemical outcome is strictly governed by the choice of solvent and the nature of the organometallic species.
Causality: In non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium atom of the Grignard reagent coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. This forms a rigid, six-membered Zimmerman-Traxler-type transition state, effectively blocking one diastereoface and resulting in high diastereomeric ratios (dr > 95:5). Conversely, strongly coordinating solvents like tetrahydrofuran (THF) saturate the magnesium coordination sphere, forcing an open transition state that severely degrades stereocontrol[3].
Paradigm B: Photocatalytic N=S Addition to N-Sulfinylamines
Direct nucleophilic addition to the highly electrophilic N=S bond of N-sulfinylbenzamides (
) or N-sulfinyltritylamines yields valuable sulfinamides. Recently, a breakthrough photocatalytic approach has enabled the use of inexpensive boronic acids as radical precursors for this transformation[4].
Causality: Alkyl and aryl boronic acids possess high oxidation potentials, making direct single-electron transfer (SET) by standard photocatalysts thermodynamically unfavorable. The critical intervention is the addition of a Lewis base (e.g., 4-cyanopyridine). Coordination of the Lewis base to the empty p-orbital of boron rehybridizes it from sp² to sp³. This tetracoordinated boronate complex exhibits a drastically lowered oxidation potential, allowing mild excited-state photocatalysts to oxidize it. The resulting carbon-centered radical adds to the N=S bond, forming a sulfinamidyl radical that is subsequently reduced and protonated to deliver the sulfinamide[2][4].
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Chiral Amines via Grignard Addition
Objective: Synthesis of enantiopure 1-phenylpropan-1-amine derivatives via C=N addition.
Reagents: N-tert-butanesulfinyl benzaldimine (1.0 equiv), Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.0 equiv), anhydrous CH₂Cl₂.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Add N-tert-butanesulfinyl benzaldimine (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (10 mL, 0.1 M).
Temperature Control: Cool the solution to -48 °C (using a dry ice/acetonitrile bath). Insight: Maintaining -48 °C maximizes the rigidity of the cyclic transition state without freezing the solvent, ensuring optimal stereocontrol.
Nucleophile Addition: Add EtMgBr (2.0 mmol) dropwise over 10 minutes.
Self-Validation Check: The solution will exhibit a transient color change (typically pale yellow to deeper yellow) indicating magnesium complexation.
Reaction Monitoring: Stir at -48 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active imine spot validates conversion.
Quench & Workup: Quench the reaction strictly at -48 °C by the slow addition of saturated aqueous NH₄Cl (5 mL) to prevent epimerization. Allow to warm to room temperature. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.
Cleavage (Optional): To isolate the free amine, treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour at room temperature, followed by a basic workup.
Protocol 2: Photocatalytic Radical Addition to N-Sulfinylamines
Assembly: In an oven-dried 10 mL vial equipped with a Teflon septum, combine the N-sulfinylbenzamide, alkylboronic acid, photocatalyst, and Lewis base.
Degassing: Add anhydrous DMF (2 mL). Degas the mixture via three freeze-pump-thaw cycles or sparge with argon for 15 minutes.
Self-Validation Check: The solution should be clear and brightly colored (yellow/orange) characteristic of the dissolved Iridium catalyst.
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 12 hours.
Reaction Monitoring: Analyze an aliquot via LC-MS. The presence of the [M+H]⁺ mass corresponding to the target sulfinamide validates the SET cascade.
Purification: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over MgSO₄, concentrate, and purify via flash chromatography.
Data Presentation
Table 1: Solvent and Additive Effects on Diastereoselectivity in Grignard Addition
Table 2: Substrate Scope and Yields for Photocatalytic N=S Addition
Radical Precursor
Lewis Base Additive
Photocatalyst
Light Source
Yield (%)
Phenylboronic Acid
4-Cyanopyridine (20 mol%)
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
440 nm Blue LED
86
Cyclohexylboronic Acid
4-Cyanopyridine (20 mol%)
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
440 nm Blue LED
81
| Methylboronic Acid | 4-Cyanopyridine (20 mol%) |[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 440 nm Blue LED | 74 |
Mandatory Visualization
Fig 1: Stereochemical divergence in Grignard addition to N-sulfinyl imines based on solvent coordination.
Fig 2: Photocatalytic cycle for radical addition to N-sulfinylamines via SET processes.
References
Evans, J. W.; Ellman, J. A. "Stereoselective Synthesis of 1,2-Disubstituted β-Amino Alcohols by Nucleophilic Addition to N-tert-Butanesulfinyl α-Alkoxyaldimines." Journal of Organic Chemistry, 2003, 68(26), 9948–9957.
URL: [Link]
Zhao, L.; Hu, W.; He, Y.-K.; Yang, Y. "Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines." Journal of Organic Chemistry, 2026, 91(3), 1500–1510.
URL: [Link]
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Context
N-sulfinylamides (
) are highly reactive, versatile intermediates in organic synthesis. Unlike their stable N-sulfinylaniline counterparts, N-sulfinylamides are prone to thermal decomposition into nitriles () and sulfur dioxide. However, when isolated, they serve as potent enophiles in Diels-Alder reactions, precursors for 1,4,3,5-oxathiadiazepines , and radical precursors in photoredox catalysis (e.g., for desulfurative alkylation).
This protocol details the controlled synthesis of 4-methyl-N-sulfinylbenzamide (CAS: 40014-43-5) from 4-methylbenzamide. The method utilizes a pyridine-mediated thionyl chloride reaction to suppress the thermodynamic drive toward nitrile formation, ensuring high fidelity isolation of the N-sulfinyl species.
Reaction Mechanism & Logic
The transformation of a primary amide to an N-sulfinylamide involves the nucleophilic attack of the amide nitrogen on the sulfur atom of thionyl chloride.
Critical Mechanistic Insight
Without Base (Thermal): Heating primary amides with thionyl chloride typically results in the von Braun amide degradation , yielding the nitrile (4-methylbenzonitrile),
, and HCl.
With Base (Pyridine): The presence of pyridine acts as an HCl scavenger. This prevents the protonation of the intermediate and the subsequent elimination step that leads to the nitrile. Instead, it stabilizes the N-sulfinyl motif (
), allowing for its isolation.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between nitrile formation (unwanted) and N-sulfinylamide isolation (target).
Figure 1: Mechanistic divergence in the reaction of amides with thionyl chloride. The inclusion of pyridine is the critical control point for diverting the pathway toward the N-sulfinylamide.
Assemble the glassware under a nitrogen atmosphere. Dissolve 4-methylbenzamide (1.35 g) and pyridine (1.6 mL) in anhydrous benzene (20 mL).
2
Addition
Cool the solution to 0–5°C. Add thionyl chloride (0.87 mL) dropwise via the addition funnel over 15 minutes.
3
Reaction
Allow the mixture to warm to room temperature, then heat to reflux for 30–60 minutes .
4
Filtration
Cool to room temperature. Filter off the precipitated pyridine hydrochloride (Py·HCl) under an inert atmosphere (e.g., Schlenk filtration).
5
Isolation
Concentrate the filtrate under reduced pressure (rotary evaporator with a drying tube attached) to remove solvent and excess .
6
Purification
The residue is a yellow/orange oil or low-melting solid. Purify by vacuum distillation or crystallization from dry hexane/benzene if solid.
Characterization & Self-Validation
To ensure the protocol was successful, the researcher must validate the presence of the N-sulfinyl group and the absence of the nitrile degradation product.
Spectral Validation Table
Technique
Parameter
Observation
Interpretation
IR Spectroscopy
1100–1200 cm⁻¹ (Strong, broad)
Diagnostic: Confirms formation of N-sulfinyl bond.
IR Spectroscopy
~2230 cm⁻¹
Absence Required: Presence indicates degradation to nitrile.
IR Spectroscopy
3100–3400 cm⁻¹
Absence Required: Confirms full conversion of starting amide.
Physical State
Appearance
Yellow/Orange Oil or Solid
N-sulfinyl compounds are chromophores due to transitions.
Hydrolysis Test (Self-Validating Check)
If the identity of the product is in doubt, perform a Hydrolysis Reversion Test :
Take a small aliquot (50 mg) of the product.
Add 0.5 mL of water.
Observation: The yellow color should disappear, and a white precipitate (4-methylbenzamide) should form immediately.
Reaction:
.
This confirms the product was the moisture-sensitive N-sulfinylamide and not the stable nitrile.
Safety & Handling
Thionyl Chloride: Highly toxic, releases HCl and
upon contact with moisture. Handle only in a functioning fume hood.
Pyridine: Noxious odor, toxic by inhalation.
Product Stability: 4-methyl-N-sulfinylbenzamide is extremely moisture sensitive . Store in a sealed vessel under argon at -20°C.
References
Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds.[2][3] VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839.
Kirsanov, A. V. (1954). Reaction of amides of carboxylic acids with thionyl chloride. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (Foundational work on amide-thionyl chloride chemistry).
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. (Context on Nitrile formation vs. other pathways).
Application Note: Catalytic Transformations of N-Sulfinyl-p-toluamide and Related N-Sulfinyl Dienophiles in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In the realm of advanced organi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
In the realm of advanced organic synthesis, the construction of complex, stereodefined nitrogen- and sulfur-containing scaffolds is a critical bottleneck in drug discovery. N-sulfinyl-p-toluamide and its closely related sulfonamide analog, N-sulfinyl-p-toluenesulfonamide (TsNSO) , have emerged as highly versatile N=S=O containing reagents. Functioning primarily as powerful dienophiles, enophiles, and imine precursors, these reagents enable rapid increases in molecular complexity under catalytic conditions.
The Causality of Reactivity and Stereocontrol
The exceptional reactivity of N-sulfinyl-p-toluamides stems from the strong electron-withdrawing nature of the p-toluoyl (or p-toluenesulfonyl) group. This electronic effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S=O bond, rendering it highly susceptible to nucleophilic attack and cycloadditions ()[1].
In catalytic asymmetric transformations, Lewis acids such as Cu(II) or Zn(II) coordinate simultaneously to the sulfinyl oxygen and the carbonyl/sulfonyl oxygen. This bidentate chelation creates a rigid, square-planar intermediate. When bound to a chiral ligand (e.g., Bis(oxazoline) or BOX), the catalyst effectively shields one face of the N=S=O bond. This steric blockade forces incoming dienes or nucleophiles to approach exclusively from the opposite face, which is the direct mechanistic cause of the high enantiomeric excesses (>90% ee) observed in these reactions[1].
The HDA reaction of N-sulfinyl dienophiles with dienes is a premier method for synthesizing chiral 3,6-dihydro-1,2-thiazine 1-oxides, which are valuable precursors to biologically active vicinal amino alcohols.
Quantitative Data Summary
Table 1: Substrate Scope for Cu(II)-Catalyzed HDA Reaction of TsNSO
Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve 0.1 mmol of Cu(OTf)₂ and 0.11 mmol of chiral (S,S)-t-Bu-BOX ligand in 5 mL of anhydrous CH₂Cl₂. Stir for 2 hours at room temperature.
Validation Check: The solution should turn a clear, deep blue/green, indicating successful formation of the active bidentate Cu(II)-BOX complex.
Reagent Addition: Add 1.0 mmol of N-sulfinyl-p-toluenesulfonamide to the catalyst solution. Stir for 15 minutes.
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: Lowering the temperature is strictly required to suppress the uncatalyzed, racemic background reaction and maximize the facial selectivity dictated by the chiral ligand.
Diene Addition: Slowly add 1.5 mmol of the diene (e.g., cyclohexadiene) dropwise over 10 minutes.
Reaction & Quench: Stir at -78 °C for 12–24 hours. Quench the reaction cold by adding 2 mL of saturated aqueous NaHCO₃.
Isolation: Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Workflow for the Catalytic Asymmetric Hetero-Diels-Alder (HDA) Reaction.
N-sulfinyl-p-toluenesulfonamide can be utilized as a nitrogen source in the direct allylic C-H amination of substituted alkenes, enabled by a dual photoredox and copper catalysis system ()[2].
Quantitative Data Summary
Table 2: Optimization Parameters for Photoredox Allylic Amination
Reaction Setup: To a dried vial equipped with a stir bar, add N-sulfinyl-p-toluenesulfonamide (0.10 mmol), Cu(OAc)₂ (0.15 mmol, 1.5 equiv), and TPPT (2.5 mol%).
Solvent & Substrate: Add 1.0 mL of degassed CH₂Cl₂ (0.10 M) followed by the alkene substrate (1.0 equiv).
Degassing: Sparge the mixture with argon for 10 minutes.
Causality: Oxygen quenches the excited state of the photocatalyst and intercepts radical intermediates, which will drastically reduce the yield.
Irradiation: Seal the vial and irradiate with a 427 nm Kessil lamp for 1–24 hours at room temperature. A cooling fan must be used to maintain ambient temperature.
Workup: Dilute with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via chromatography.
Mechanistic Pathway of the Photoredox/Cu-Catalyzed Allylic Amination.
Application Workflow 3: In Situ Generation of N-Sulfonyl Imines & Allylation
Isolating highly electrophilic N-sulfonyl imines is notoriously difficult due to their instability and susceptibility to hydrolysis. N-sulfinyl-p-toluenesulfonamide circumvents this by reacting with aldehydes to extrude SO₂, forming the imine in situ ()[3].
Self-Validating Protocol: One-Pot Allylation
Imine Generation: In a dry flask, dissolve 1.0 mmol of an aliphatic or aromatic aldehyde and 1.05 mmol of N-sulfinyl-p-toluenesulfonamide in 10 mL of anhydrous toluene at 0 °C.
Lewis Acid Activation: Slowly add 0.86 mmol of SnCl₄ or FeCl₃. Stir for 30 minutes.
Causality: The Lewis acid serves a dual purpose: it accelerates the elimination of SO₂ to form the imine, and subsequently activates the newly formed imine carbon for nucleophilic attack.
Allylation: Add 1.5 mmol of allyltrimethylsilane dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Quench: Quench with water, extract with ethyl acetate, and purify to isolate the homoallylic sulfonamide.
Application Workflow 4: Synthesis of Acyl-Sulfines via Retro-Diels-Alder cascades
N-sulfinyl-p-toluamide is uniquely capable of generating highly reactive, transient acyl-sulfines. Cycloaddition of ynamines or phenylacetylene with N-sulfinyl-p-toluamide yields 1,4,3-oxathiazin-4-oxides. Upon mild heating, these cycloadducts undergo a retro-Diels-Alder reaction to furnish p-tolunitrile and acyl-sulfines ()[4]. This cascade is an elegant method for trapping sulfines in situ for further tandem cycloadditions.
References
Catalytic Asymmetric Hetero Diels–Alder Reactions of N-Sulfinyl Dienophiles with Chiral Bis(oxazoline)copper(II) and -zinc(II) Triflates
European Journal of Organic Chemistry
URL:[Link]
Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-mediated Radical–Polar Crossover
Journal of the American Chemical Society / PMC
URL:[Link]
Allylation of N-Sulfonyl Imines Produced In Situ from Aldehydes and N-Sulfinyl-p-toluenesulfonamide
Synthetic Communications
URL:[Link]
The retro-diels-alder-reactivity of 1,4,3-oxathiazin-4-oxides
Tetrahedron Letters / ResearchGate
URL:[Link]
Technical Application Note: Grignard Addition Protocols for 4-Methyl-N-sulfinylbenzamide
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfinamides and sulfonimidamides via the -sulfinyl amide route. The specific reagent, 4-methyl- -sulfinylbenzamide (a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfinamides and sulfonimidamides via the
-sulfinyl amide route. The specific reagent, 4-methyl--sulfinylbenzamide (also referred to as -sulfinyl-p-toluamide), serves as a highly reactive electrophilic sulfur source.
-Acyl Sulfinamides and Primary Sulfinamides via Grignard Reagents
Reagent Focus: 4-methyl--sulfinylbenzamide (-Tol-CONSO)
Executive Summary & Mechanistic Rationale
The reaction of Grignard reagents with 4-methyl-
-sulfinylbenzamide is a powerful, modular method for constructing the S(IV)–N bond. Unlike the reaction with sulfinyl amines (e.g., Ellman’s reagent precursors), the presence of the carbonyl group in 4-methyl--sulfinylbenzamide activates the sulfur center towards nucleophilic attack while providing a removable benzoyl handle.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the Grignard reagent at the sulfur atom of the
-sulfinyl motif. The carbonyl oxygen likely assists in coordinating the magnesium species, stabilizing the transition state.
Activation: The
-sulfinyl amide () possesses a highly electrophilic sulfur atom due to the electron-withdrawing nature of the acyl group.
Addition: The organomagnesium species (
) attacks the sulfur, breaking the -bond (or -bond depending on resonance contributors), forming a magnesium sulfinamidate intermediate.
Product Formation: Protonation yields the
-acyl sulfinamide ().
Utility: This intermediate can be hydrolyzed to yield primary sulfinamides (
), which are difficult to synthesize directly.
Reagent Preparation: 4-methyl-N-sulfinylbenzamide
Note:
-sulfinyl amides are moisture-sensitive and are best prepared fresh or stored under inert atmosphere at -20°C.
Synthesis Protocol
Reaction:
Parameter
Specification
Starting Material
4-Methylbenzamide (1.0 equiv)
Reagent
Thionyl Chloride () (Excess, typically 3-5 equiv)
Solvent
Benzene or Toluene (Anhydrous)
Conditions
Reflux for 2–4 hours
Purification
Vacuum distillation (essential to remove excess )
Appearance
Yellow/Orange oil or low-melting solid
Critical QC Step: Verify the disappearance of the amide N-H stretch in IR and the appearance of the characteristic
stretch (approx. 1100–1250 cm⁻¹).
Core Protocol: Grignard Addition[1][2][3][4]
This protocol describes the addition of a generic Grignard reagent (
) to 4-methyl--sulfinylbenzamide to synthesize the -acyl sulfinamide.
Materials & Equipment[2][5][6][7]
Substrate: 4-methyl-
-sulfinylbenzamide (1.0 equiv), dissolved in anhydrous THF.
Nucleophile: Grignard reagent (
, 1.1–1.2 equiv). Titrate before use.
Solvent: Anhydrous THF (Ether is a viable alternative for less soluble substrates).
Atmosphere: Argon or Nitrogen (positive pressure).
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cool to room temperature under Argon flow.
Substrate Dissolution: Charge the flask with 4-methyl-
-sulfinylbenzamide (e.g., 5.0 mmol) and anhydrous THF (25 mL, 0.2 M concentration).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Expert Insight: While some protocols operate at 0°C, starting at -78°C minimizes competing attack at the carbonyl center and prevents over-addition.
Grignard Addition: Add the Grignard reagent solution dropwise over 15–20 minutes.
Observation: The yellow/orange color of the sulfinyl amide solution typically fades or shifts to a pale suspension as the magnesium sulfinamidate forms.
Reaction Monitoring: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (silica gel) or LC-MS.
Note: The intermediate is an anion; quench a small aliquot with saturated
for TLC analysis.
Quench: Quench the reaction at 0°C by the slow addition of Saturated Aqueous
(10 mL).
Workup:
Dilute with EtOAc (30 mL).
Separate phases.[1] Extract aqueous layer with EtOAc (2 x 20 mL).
Wash combined organics with Brine (20 mL).
Dry over
, filter, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The
-acyl sulfinamide product is typically stable on silica.
Data Summary Table: Optimization Parameters
Variable
Recommendation
Rationale
Temperature
-78°C 0°C
Low temp favors S-attack over C-attack (carbonyl).
Stoichiometry
1.1 equiv Grignard
Slight excess ensures full conversion; large excess risks double addition.
Solvent
THF
Solubilizes the magnesium intermediate better than .
Addition Rate
Slow (Dropwise)
Prevents local heating and decomposition of the sulfinyl moiety.
Post-Synthetic Transformation: Hydrolysis to Primary Sulfinamides
To access the free primary sulfinamide (
), the 4-methylbenzoyl group must be removed.
Protocol:
Dissolve the
-acyl sulfinamide in MeOH .
Add Hydrazine hydrate (2.0 equiv) or NaOH (1M, 2.0 equiv).
Stir at room temperature for 1–3 hours.
The 4-methylbenzhydrazide (or benzoic acid salt) byproduct precipitates or is removed during extraction.
Isolate the primary sulfinamide (
).
Visualizing the Workflow
The following diagram illustrates the reaction pathway, highlighting the critical divergence between the desired S-attack and the undesired C-attack.
Caption: Reaction pathway for the synthesis of sulfinamides via 4-methyl-N-sulfinylbenzamide. Green nodes indicate desired synthetic targets.
Troubleshooting & Expert Tips
Issue: Low Yield / Complex Mixture
Cause 1: Moisture.
-sulfinyl amides hydrolyze rapidly to the amide and .
Solution: Verify reagent quality by IR immediately before use. Ensure THF is distilled from Na/Benzophenone or dried via alumina columns.
Cause 2: C-Attack (Carbonyl Addition).
Solution: Strictly maintain -78°C during addition. Bulky Grignard reagents (e.g.,
-BuMgCl) are more selective for Sulfur than sterically unhindered ones (e.g., MeMgBr).
Cause 3: Over-addition.
Solution: Use exactly 1.0–1.1 equivalents of Grignard. Excess Grignard can attack the resulting sulfinamide or the carbonyl group of the product.
Issue: Product Instability
Observation: Sulfinamides can oxidize to sulfonamides or rearrange.
Solution: Store products under Nitrogen at -20°C. Avoid strong acids during workup.
References
Davis, F. A., et al. "Chemistry of the N-sulfinyl group. Synthesis of sulfinamides." Journal of Organic Chemistry.
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Contextual reference for Sulfinyl chemistry).
Willis, M. C., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 2020. (Analogous reactivity of N-sulfinyl reagents).
Senning, A. "N-Sulfinylamines and N-Sulfinylamides." Chemical Reviews. (Comprehensive review of N-sulfinyl reactivity).
Preventing hydrolysis of 4-methyl-N-sulfinylbenzamide during storage
This technical support guide addresses the stability and storage of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide). Note on Chemical Identity: This guide specifically addresses the N-sulfinyl derivat...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide addresses the stability and storage of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide).
Note on Chemical Identity: This guide specifically addresses the N-sulfinyl derivative (
), not the sulfonamide () or sulfinamide (). The N-sulfinyl moiety is highly moisture-sensitive and requires specific handling distinct from its more stable analogs.
Status Dashboard: Quick Diagnostic
Use this section for immediate assessment of your reagent's integrity.
Indicator
Active Reagent (Good)
Hydrolyzed / Degraded (Bad)
Action Required
Physical State
Yellow/Orange Oil or Low-Melting Solid
White, crusty solid
Stop. Material is compromised.
Melting Point
Low (~60–80°C range)*
High (~158–160°C)
Test. Check MP. If >150°C, it is the amide.
Odor
Pungent, acrid (distinctive)
Strong Sulfur Dioxide () smell
Ventilate. release indicates active hydrolysis.
Solubility
Soluble in dry , Toluene
Insoluble precipitate forms in non-polar solvents
Filter. The precipitate is likely 4-methylbenzamide.
*Note: Pure N-sulfinylbenzamides are often low-melting solids that may supercool into oils.
Knowledge Base: The Hydrolysis Vector
Why does this compound degrade?
The N-sulfinyl group (
) is an "aza-analog" of sulfur dioxide and is highly electrophilic at the sulfur atom. It acts as a powerful dehydrating agent because it reacts thermodynamically downhill with water.
Degradation Mechanism
Upon exposure to atmospheric moisture, water attacks the sulfur atom. This forms an unstable intermediate (sulfinamic acid derivative) which rapidly decarboxylates (losses
) to yield the primary amide.
Figure 1: The irreversible hydrolysis pathway. The release of SO₂ gas drives the equilibrium to the right, leaving behind the inert amide solid.
Standard Operating Procedures (SOP): Zero-Moisture Storage
Objective: Maintain water content < 10 ppm.
Critical Rule: Parafilm is insufficient for long-term storage of N-sulfinyl compounds.
Protocol A: The "Schlenk" Standard (Recommended)
Vessel: Use a Schlenk tube with a high-vacuum Teflon valve (Young's tap). Avoid rubber septa for storage > 48 hours (septa are permeable to moisture over time).
Atmosphere: Cycle the vessel 3x (Vacuum/Argon) before introducing the reagent.
Transfer: Handle only in a glovebox or under positive Argon flow using cannula transfer.
Seal: Close the Teflon valve firmly. Wrap the joint with electrical tape (more impermeable than Parafilm).
Temp: Store at +4°C. (Cold storage reduces the kinetic rate of hydrolysis from trace trapped moisture).
Protocol B: The "Ampoule" Method (Long-term / > 1 Month)
For archival storage, flame-sealing in glass ampoules under vacuum is the only method to guarantee zero degradation.
Storage Method
Permeability Risk
Recommended Duration
Glass Ampoule (Flame Sealed)
None
Years
Teflon Valve (Schlenk)
Very Low
Months
Rubber Septum + Parafilm
High
Days
Screw Cap Vial
Critical Failure
Hours
Troubleshooting Console & FAQs
Q: The compound has solidified into a white mass. Can I redissolve it?A: Likely No . If it has turned white and high-melting, it has converted to 4-methylbenzamide. This amide is much less soluble in non-polar solvents (like hexanes/toluene) than the N-sulfinyl reagent.
Test: Take a small sample. Add dry toluene. If a white solid remains undissolved, that is the hydrolysis product.
Q: I see "smoke" when I open the bottle.A: This is likely SO₂ gas escaping (formed from hydrolysis) reacting with atmospheric moisture to form sulfurous acid mist, or simply the release of built-up pressure. This indicates the barrier was breached.
Q: Can I repurify partially degraded material?A:Yes, via Vacuum Distillation or Sublimation.
Since the contaminant is the amide (high MP solid) and the reagent is an oil/low-melting solid:
Connect the flask to a high-vacuum line (< 0.1 mmHg).
Gently heat. The N-sulfinyl compound will distill/sublime over at a lower temperature than the amide.
Note: Do not recrystallize from standard solvents unless strictly anhydrous; you will only accelerate hydrolysis.
Q: Why not use a drying agent like Silica or MgSO4?A:Danger. N-sulfinyl compounds are highly reactive electrophiles. They can react with the surface hydroxyls of silica gel or alumina, decomposing the reagent. Use molecular sieves (3Å or 4Å) that have been flame-activated immediately prior to use, but physical separation (distillation) is safer.
Quality Control Lab (Validation)
Use these spectral signatures to validate the purity of your 4-methyl-N-sulfinylbenzamide.
Infrared (IR) Spectroscopy
This is the fastest check. Look for the N=S=O stretch and the absence of N-H.
Functional Group
Frequency (cm⁻¹)
Interpretation
N=S=O (Asymmetric)
1230–1290
Strong, characteristic of active reagent.
N=S=O (Symmetric)
1140–1180
Strong, characteristic of active reagent.
C=O (Carbonyl)
~1680–1700
Shifted slightly compared to the amide.
N-H Stretch
3200–3400
If present, hydrolysis has occurred.
QC Decision Tree
Figure 2: QC workflow for validating reagent integrity prior to synthesis.
References
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition in English, 6(2), 149-167. Link
Foundational review on the synthesis, reactivity, and spectroscopy of N-sulfinyl compounds.
Kresze, G., Maschke, A., et al. (1962). Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 1(2), 89-98. Link
Establishes the hydrolysis mechanism and physical properties of the benzamide deriv
Glass, R. S. (1995).Sulfur-Nitrogen Compounds. In: Comprehensive Organic Functional Group Transformations. Elsevier.
General reference for the handling of moisture-sensitive sulfur-nitrogen functionalities.
Optimization
N-Sulfinyl-p-Toluamide Cycloadditions: Temperature Optimization & Troubleshooting Hub
Welcome to the Technical Support Center for N-sulfinyl-p-toluamide cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing N-sulfinyl amides as rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-sulfinyl-p-toluamide cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing N-sulfinyl amides as reactive heterodienophiles or dienes in complex ring-forming reactions.
Mechanistic Principles & Thermal Causality
N-sulfinyl-p-toluamide is a highly versatile, electron-deficient reagent. In the presence of alkynes (such as ynamines or phenylacetylene), it undergoes a rapid [4+2] cycloaddition to form 1,4,3-oxathiazin-4-oxides [1]. Because the electron-withdrawing p-toluamide group significantly lowers the LUMO of the N=S=O system, these reactions are highly exothermic and proceed readily at or below room temperature [2].
The master variable in this chemistry is temperature.
Kinetic Control (0 °C to 25 °C): Low temperatures trap the kinetic [4+2] cycloadduct (the 1,4,3-oxathiazin-4-oxide).
Thermodynamic Sink (>60 °C): The oxathiazine ring is highly strained. If the temperature rises, the system overcomes the activation barrier for a cycloreversion (retro-Diels-Alder). The thermodynamic driving force of forming a stable aromatic nitrile (p-tolunitrile) pushes the reaction forward, extruding a highly reactive acyl-sulfine [1].
Mechanistic pathway of N-sulfinyl-p-toluamide cycloaddition and thermal retro-Diels-Alder.
Quantitative Temperature Data
To successfully isolate your target compound, you must align your reaction conditions with the thermal stability of the desired intermediate. The table below summarizes the causal relationship between reaction temperature and product distribution [1].
Reaction Temperature
Time
Major Product Isolated
Yield
Mechanistic Outcome
-20 °C
12 h
1,4,3-Oxathiazin-4-oxide
>85%
Pure Kinetic[4+2] Cycloaddition
0 °C to 25 °C
4 h
1,4,3-Oxathiazin-4-oxide
75–80%
Kinetic [4+2] Cycloaddition
30 °C to 40 °C
2 h
Mixture (Adduct + Nitrile)
Variable
Partial Retro-Diels-Alder Cleavage
60 °C (in CHCl₃)
2 h
Acyl-sulfine + p-Tolunitrile
>90%
Complete Retro-Diels-Alder
Standard Operating Protocols (SOPs)
Every protocol in this chemistry must be treated as a self-validating system: your analytical data (IR/NMR) will immediately tell you if your temperature control failed.
Protocol A: Low-Temperature Synthesis of 1,4,3-Oxathiazin-4-oxides
Use this protocol when the cyclic oxathiazine is your final synthetic target.
Preparation: Flame-dry a Schlenk flask and purge with argon. Add activated 3Å molecular sieves to ensure a strictly anhydrous environment.
Dissolution: Dissolve N-sulfinyl-p-toluamide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.
Addition: Add the alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise over 15 minutes. Causality note: Dropwise addition prevents localized exotherms that would trigger premature cycloreversion.
Reaction: Stir at 0 °C to 25 °C for 4 hours. Monitor via TLC until the N-sulfinyl spot is consumed.
Isolation: Concentrate the mixture under reduced pressure. Critical: The rotary evaporator water bath must NOT exceed 25 °C.
Purification: Purify via silica gel flash chromatography using a cold eluent system.
Protocol B: Thermal Generation of Acyl-Sulfines via Retro-Diels-Alder
Use this protocol when you want to use the oxathiazine as a delivery vehicle for highly reactive acyl-sulfines to trap with a secondary diene.
Dissolution: Dissolve the purified 1,4,3-oxathiazin-4-oxide in anhydrous chloroform (CHCl₃) or toluene (0.05 M).
Trapping Agent: Add the secondary trapping diene (e.g., 1,3-butadiene, 2.0 to 5.0 equiv).
Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C (if using CHCl₃) or 80 °C (if using toluene) for 2 hours.
Validation: Cool to room temperature. Run an IR spectrum of the crude mixture; the appearance of a sharp peak at ~2220 cm⁻¹ confirms the extrusion of p-tolunitrile and the successful generation of the acyl-sulfine [1].
Purification: Concentrate and purify the newly trapped cycloadduct via chromatography.
Troubleshooting & FAQs
Q: My isolated 1,4,3-oxathiazin-4-oxide yield is consistently low, and I observe a strong IR stretch at ~2220 cm⁻¹. What is causing this?A: The IR stretch at ~2220 cm⁻¹ is the diagnostic nitrile (C≡N) peak of p-tolunitrile. This indicates that your kinetic cycloadduct has undergone premature retro-Diels-Alder cleavage [1]. This typically occurs if the reaction exotherm was not controlled, or if the rotary evaporator bath was set too high during solvent removal. Solution: Maintain the reaction strictly between 0 °C and 25 °C, and ensure your water bath during concentration never exceeds 25 °C.
Q: I am trying to generate the acyl-sulfine in situ for a trapping experiment, but heating the oxathiazine in dichloromethane (DCM) yields no trapped product. Why?A: The retro-Diels-Alder cleavage requires sufficient thermal activation (>60 °C) to break the strained oxathiazine ring [1]. DCM boils at 39.6 °C, which is thermally insufficient to provide the necessary activation energy for cycloreversion. Solution: Perform a solvent swap. Dissolve the purified 1,4,3-oxathiazin-4-oxide in anhydrous chloroform (bp 61 °C) or toluene (bp 110 °C) and heat to 60–80 °C.
Q: My N-sulfinyl-p-toluamide starting material shows signs of decomposition before the cycloaddition even begins. How can I prevent this?A: N-sulfinyl amides are highly sensitive to moisture and ambient heat, often hydrolyzing to the corresponding amide and releasing sulfur dioxide gas [2]. Solution: Store the reagent at -20 °C under argon. When setting up the reaction, use strictly anhydrous solvents and flame-dried glassware. If degradation still occurs during alkyne addition, cool the initial mixture to -78 °C before the dropwise addition, then slowly warm to 0 °C.
Q: Does reaction temperature affect the stereoselectivity (endo/exo) of N-sulfinyl dienophile cycloadditions?A: Yes. In related[4+2] cycloadditions where N-sulfinyl compounds react with dienes, lower temperatures (-78 °C to 0 °C) strongly favor the endo transition state due to secondary orbital interactions between the S=O bond and the diene [2]. If you are observing poor diastereomeric ratios, lowering the reaction temperature and utilizing a Lewis acid catalyst (e.g., Ti(IV) or Sn(II) salts) will tighten the transition state and improve selectivity.
References
Pfeifer, K.-P.; Himbert, G. "The retro-Diels-Alder-reactivity of 1,4,3-oxathiazin-4-oxides." Tetrahedron Letters, 1990, 31(40), 5725-5728. URL:[Link]
Weinreb, S. M. "Synthetic methodology based upon N-sulfinyl dienophile [4 + 2]-cycloaddition reactions." Accounts of Chemical Research, 1988, 21(8), 313-318. URL:[Link]
Troubleshooting
Solving decomposition issues of N-sulfinyl reagents in silica gel chromatography
Topic: Solving Decomposition of N-Sulfinyl Imines & Sulfinamides on Silica Gel Status: Operational | Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solving Decomposition of N-Sulfinyl Imines & Sulfinamides on Silica Gel
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The "Disappearing Product" Phenomenon
User Query: "I synthesized a chiral N-tert-butanesulfinyl imine (Ellman’s imine). The crude NMR looked perfect (>95% conversion). After flash chromatography on silica gel, my yield dropped to 40%, and I isolated significant amounts of the corresponding aldehyde and tert-butanesulfinamide. What happened?"
Scientist's Log: This is the classic "silica crash." N-Sulfinyl imines are robust under basic and nucleophilic conditions (which makes them great for Grignard additions) but are thermodynamically unstable toward hydrolysis under acidic conditions. Standard flash silica gel is acidic (pH ~4.0–5.0 in aqueous slurry). This acidity, combined with trace moisture in solvents or on the silica surface, catalyzes the hydrolysis of the C=N bond, reverting your precious chiral intermediate back to its starting materials.
Module 1: The Diagnostic (Mechanism of Failure)
To prevent decomposition, you must understand the enemy. The silica surface acts as a Brønsted acid catalyst.[1]
Root Cause Analysis: Acid-Catalyzed Hydrolysis
The decomposition follows a specific kinetic pathway.[2][3] The silica surface protons (
) activate the imine nitrogen, making the adjacent carbon highly electrophilic and susceptible to attack by trace water.
Figure 1: The acid-catalyzed hydrolysis pathway of N-sulfinyl imines on untreated silica gel.
Module 2: The Protocol (The "Buffered Silica" System)
The Fix: You must neutralize the acidic sites on the silica gel before your compound touches them. Simply adding base to your eluent is often insufficient because the "solvent front" leaves active acidic sites exposed during the initial adsorption.
Standard Operating Procedure (SOP-01): The Triethylamine (Et3N) Method
Reagents Required:
Triethylamine (Et3N), Reagent Grade.
Flash Silica Gel (40–63 µm).
Eluent (typically Hexanes/EtOAc or DCM/MeOH).[4][5][6]
Step-by-Step Workflow:
The Pre-Treatment (Crucial):
Prepare your mobile phase (e.g., 20% EtOAc in Hexanes).
Add 1.0% to 2.0% (v/v) Triethylamine to the entire volume of solvent you plan to use.
Scientist's Note: Do not just add it to the column. Mix it into the solvent bottle. This ensures a constant basic environment (pH ~8-9).
Slurry Packing (Preferred over Dry Packing):
Slurry the silica gel with the Et3N-doped solvent .
Pour the slurry into the column.
Flush the column with at least 2 column volumes (CV) of the Et3N-doped solvent before loading your sample.
Why? This creates a "buffer shield," neutralizing silanol groups (Si-OH) throughout the entire stationary phase.
Sample Loading:
Load your crude material.[4][5] If liquid, load neat or with minimal DCM.
Avoid: Do not dissolve your sample in acidic solvents (e.g., un-neutralized chloroform) before loading.
Elution:
Run the column using the Et3N-doped solvent system.[4]
Post-Run: Evaporate fractions immediately. Et3N has a high boiling point (89°C) relative to DCM, but it forms an azeotrope with ethanol/water. If your product is an oil, you may need to co-evaporate with heptane to remove residual Et3N.
Comparative Analysis of Stationary Phase Modifiers
Method
Additive/Phase
Pros
Cons
Best For
Standard
1-2% Et3N on Silica
Cheap, standard workflow, high resolution.
Et3N can be hard to remove from oils; smell.
General purification of imines.
Alternative
1% Pyridine on Silica
Less basic than Et3N, sometimes better separation.
Pyridine is harder to remove (bp 115°C) and toxic.
Substrates sensitive to strong base.
Solid Phase
Neutral Alumina (Grade III)
Inherently neutral; no additives needed.
Lower resolution (plate count) than silica; expensive.
Highly acid-sensitive compounds.
Rapid
Short Pad Filtration
Very fast; minimal contact time.
Poor separation of close impurities.
Removing bulk polar gunk only.
Module 3: Decision Matrix & Advanced Workflows
Not all N-sulfinyl reagents require chromatography. In fact, the most robust purification method for Ellman's imines is often crystallization , not chromatography.
Workflow Decision Tree
Figure 2: Strategic workflow for purifying N-sulfinyl reagents.
Module 4: Troubleshooting FAQs
Q1: My compound is streaking (tailing) badly on the buffered column. Why?
Diagnosis: While Et3N fixes the acidity, it also increases the basicity of the mobile phase. If your compound has other polar functional groups (like free alcohols or amides), the interaction with Et3N might cause aggregation or band broadening.
Fix: Increase the polarity of your solvent system slightly (e.g., move from 10% to 15% EtOAc). Alternatively, switch to Neutral Alumina (Grade III), which offers a middle ground without the need for liquid additives.
Q2: I see a new spot on TLC before I even run the column.
Diagnosis: This is likely the aldehyde (hydrolysis product). Aldehydes are usually much less polar than the sulfinyl imine and will run near the solvent front.
Action: If the aldehyde spot is faint, proceed with the buffered column. If the aldehyde spot is major (>20%), your reaction might not have gone to completion, or your workup was too acidic.
Q3: Can I use "Basic Alumina" instead of "Neutral Alumina"?
Warning: Be careful. While N-sulfinyl imines are generally stable to base, strong basic alumina can sometimes cause epimerization at the sulfur center or other side reactions if the molecule has acidic alpha-protons. Neutral Alumina is the safer, "Goldilocks" choice.
Q4: How do I remove the Triethylamine after the column?
Concentrate your fractions on a rotavap at 30–35°C.
Add a small amount of Heptane or Toluene and re-evaporate (azeotropic removal).
Place the oil under high vacuum (< 1 mbar) for 2–4 hours.
Verify removal by 1H NMR (Et3N signals: quartet at ~2.5 ppm, triplet at ~1.0 ppm).
References
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. [Link]
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. [Link]
Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. [Link]
Not Voodoo X. (2024). "Troubleshooting: Compound Decomposes on Silica." University of Rochester. [Link]
Minimizing side reactions in the thionyl chloride synthesis of benzamides
Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the two-step amidation of benzoic acids using thionyl chloride (
).
While the conversion of a carboxylic acid to an acid chloride followed by amidation is a textbook reaction, the physical reality of the laboratory often introduces complex side reactions—ranging from diacylation to substrate degradation. This guide moves beyond basic instructions to explain the causality behind experimental parameters, providing you with a self-validating workflow to ensure high-yield, high-purity benzamide generation.
Part 1: Mechanistic Causality & Workflow Optimization
The synthesis of benzamides via thionyl chloride is a two-stage process. First, the benzoic acid attacks the highly electrophilic sulfur atom of
, forming a chlorosulfite ester intermediate[1]. This intermediate collapses via an addition-elimination mechanism, driven forward by the irreversible evolution of and gases, yielding the benzoyl chloride[2]. In the second stage, the acid chloride is subjected to nucleophilic attack by an amine to form the final benzamide[3].
However, unoptimized conditions lead to competing pathways. To visualize the critical checkpoints where these side reactions occur, refer to the workflow diagram below:
Workflow of benzamide synthesis highlighting critical checkpoints to prevent side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my final benzamide contaminated with unreacted benzoic acid, even though I used an excess of
?A1: This is rarely an issue of incomplete initial conversion; it is almost always caused by the hydrolysis of the benzoyl chloride intermediate[4]. Benzoyl chloride is highly hygroscopic. If atmospheric moisture enters the reaction vessel during the transition from the chlorination step to the amidation step, water acts as a nucleophile, rapidly hydrolyzing the acid chloride back into benzoic acid[2]. Strict anhydrous techniques must be maintained until the amidation is complete.
Q2: I am detecting a higher molecular weight byproduct in my LC-MS. What is it and how do I prevent it?A2: You are likely observing N-benzoylbenzamide, the result of over-acylation (diacylation)[4]. When the local concentration of the highly reactive benzoyl chloride is too high relative to the primary amine, the newly formed benzamide (which still possesses a weakly nucleophilic nitrogen) can attack a second molecule of benzoyl chloride. To prevent this, always add the acid chloride dropwise to a solution containing an excess of the amine, rather than the other way around[4].
Q3: My amidation reaction turned into a dark, intractable tar, and my amine seems to have degraded. What happened?A3: You likely failed to completely remove the excess
before adding your amine. Unreacted is a harsh electrophile. If it is carried over into the amidation step, it will violently react with primary and secondary amines to form unstable sulfinyl amides, leading to complex polymerization, degradation, and the ruination of your synthesis[5].
Part 3: Troubleshooting Matrix
Use the following data table to quickly diagnose and resolve quantitative and qualitative issues during your synthesis.
Observation / Symptom
Mechanistic Cause
Optimal Parameter / Corrective Action
Sluggish Acid Cl Formation
High activation energy barrier for deactivated/electron-poor aromatic rings.
Add 0.05–0.2 eq of anhydrous DMF. This generates a Vilsmeier-type iminium intermediate, drastically accelerating chlorination[2][6].
High Benzoic Acid in Product
Moisture-induced hydrolysis of the acid chloride intermediate[4].
Use strictly anhydrous solvents (e.g., dry DCM). Maintain a positive pressure of Argon/Nitrogen throughout the protocol[2].
Formation of N-benzoylbenzamide
Excess local concentration of acid chloride driving diacylation[4].
Perform an "inverse addition": Add the acid chloride dropwise to the amine at 0–5 °C to maintain the amine in stoichiometric excess[4].
Co-evaporate the crude acid chloride with anhydrous toluene (2–3x) under vacuum prior to amidation[5].
Incomplete Amidation
byproduct protonates the amine, rendering it non-nucleophilic[3].
Add 2.0–2.5 eq of a non-nucleophilic base (e.g., DIPEA or TEA) to the amine solution to act as an sponge[3][7].
Part 4: Validated Experimental Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes built-in analytical checkpoints so you can verify the success of each intermediate stage before committing your valuable amine to the reaction.
Phase 1: Vilsmeier-Activated Chlorination
Setup: Charge a flame-dried, argon-purged round-bottom flask with the benzoic acid derivative (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Reagent Addition: Add
(1.5 eq) dropwise at room temperature.
Catalysis: Add anhydrous DMF (0.05 eq). Causality: DMF reacts with
to form the Vilsmeier-Haack reagent. This acts as a highly efficient chlorinating agent, allowing the reaction to proceed without the need for degrading reflux temperatures[2][7].
Reaction: Stir at 40 °C for 2 hours.
Self-Validation Checkpoint (The Methanol Quench): Do not guess if the reaction is complete. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol in a GC vial. Analyze this via TLC or LC-MS. The methanol rapidly converts the benzoyl chloride into methyl benzoate. The complete disappearance of the benzoic acid baseline spot confirms 100% conversion.
Phase 2: Rigorous Reagent Removal
Primary Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and the bulk of the unreacted
(b.p. 76 °C).
Azeotropic Co-evaporation: Add 10 mL of anhydrous toluene to the residue and evaporate under vacuum. Repeat this process twice. Causality: Toluene forms an azeotrope with
. This physical property ensures the absolute removal of trace chlorinating agents that would otherwise destroy your amine in the next step[5].
Self-Validation Checkpoint: The resulting benzoyl chloride should be a clear oil or crystalline solid. If a pungent, sulfurous odor persists, repeat the toluene co-evaporation.
Phase 3: Controlled Amidation
Amine Preparation: In a separate flame-dried flask, dissolve the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Cool the system to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the
byproduct, preventing the amine from precipitating out as an unreactive hydrochloride salt[3].
Inverse Addition: Dissolve the purified benzoyl chloride from Phase 2 in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine solution over 30 minutes. Causality: This controlled addition ensures the amine is always in excess relative to the acid chloride, thermodynamically disfavoring the formation of diacylated side products[4].
Completion: Warm the reaction to room temperature and stir for 1 hour. Quench with saturated aqueous
, extract with DCM, wash with brine, dry over , and concentrate to yield the pure benzamide.
References
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at:[Link]
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2) - OrgoSolver. Available at: [Link]
N-acylation in non-aqueous and aqueous medium - Der Pharma Chemica. Available at: [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition - National Institutes of Health (PMC). Available at: [Link]
Amide Synthesis - Fisher Scientific. Available at:[Link]
What is the effect of excess thionyl chloride on amide formation? - ResearchGate. Available at: [Link]
Storage conditions to extend shelf life of 4-methyl-N-sulfinylbenzamide
This guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-sulfinylbenzamide. It provides in-depth technical guidance on storage conditions to maximize shelf life and o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-sulfinylbenzamide. It provides in-depth technical guidance on storage conditions to maximize shelf life and offers troubleshooting for common issues encountered during its use. The information herein is synthesized from established chemical principles and data on structurally related compounds.
I. Understanding the Stability of 4-methyl-N-sulfinylbenzamide
4-methyl-N-sulfinylbenzamide belongs to the family of N-sulfinylamines (R-N=S=O). The key to its stability lies in the reactivity of the N-sulfinyl group. This functional group is susceptible to hydrolysis, a reaction with water that can cleave the nitrogen-sulfur bond. The rate of this degradation is influenced by several factors, including moisture, temperature, and pH.[1][2][3] While aromatic N-sulfinylamines are generally less sensitive to moisture than their aliphatic counterparts, proper storage is still critical to ensure the compound's integrity over time.[2]
II. Recommended Storage Conditions
To extend the shelf life of 4-methyl-N-sulfinylbenzamide, it is imperative to control its storage environment. The following table summarizes the recommended conditions based on best practices for analogous chemical compounds.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Lower temperatures slow down the rate of potential degradation reactions. While some related sulfonamides are stable at room temperature, refrigeration is a prudent measure for N-sulfinyl compounds to minimize hydrolytic and thermal decomposition.[4][5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, both of which can contribute to degradation.
Light Exposure
Amber Vial/Dark Location
Protection from light, particularly UV radiation, is recommended as a general precaution for complex organic molecules to prevent photolytic degradation.[6]
Container
Tightly Sealed, Non-reactive
A tightly sealed container is essential to prevent the ingress of moisture.[2][7][8][9][10] Glass vials with secure caps are ideal.
Moisture
Store in a Desiccator
Storing the tightly sealed container within a desiccator provides an additional layer of protection against ambient humidity, which is a primary driver of hydrolysis for N-sulfinyl compounds.[1][2][3]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 4-methyl-N-sulfinylbenzamide, providing potential causes and actionable solutions.
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for suspected degradation of 4-methyl-N-sulfinylbenzamide.
IV. Frequently Asked Questions (FAQs)
Q1: I noticed a change in the physical appearance (e.g., color change, clumping) of my 4-methyl-N-sulfinylbenzamide. What should I do?
A change in physical appearance can be an indicator of degradation. The first step is to re-analyze the compound using a suitable analytical technique (e.g., NMR, LC-MS) to confirm its purity and structural integrity. Compare the results to a reference spectrum or the analysis of a freshly opened sample. If degradation is confirmed, the material should be discarded.
Q2: Can I handle 4-methyl-N-sulfinylbenzamide on the open bench?
While brief handling for weighing purposes may be unavoidable, it is strongly recommended to minimize the compound's exposure to atmospheric moisture. Work in a glove box or a dry, inert atmosphere whenever possible. If handling in the open, do so quickly and in a low-humidity environment.
Q3: What solvents are compatible with 4-methyl-N-sulfinylbenzamide?
Use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) for preparing solutions. Protic solvents, especially water and alcohols, can lead to the hydrolysis of the N-sulfinyl group.[1][2][3] Always use freshly dried solvents to ensure the absence of water.
Q4: My reaction yield is lower than expected. Could the 4-methyl-N-sulfinylbenzamide be the issue?
If you have ruled out other experimental errors, the purity of the 4-methyl-N-sulfinylbenzamide could be a factor. As mentioned, the compound can degrade if not stored or handled properly. It is advisable to check the purity of your starting material before use, especially if it has been in storage for an extended period.
Q5: Is 4-methyl-N-sulfinylbenzamide sensitive to acidic or basic conditions?
Yes, the hydrolysis of N-sulfinylamines can be catalyzed by both acids and bases.[2] Therefore, it is important to consider the pH of your reaction mixture. If your experimental conditions are strongly acidic or basic, you may observe accelerated degradation of the compound. Buffer your reaction if necessary and compatible with your desired transformation.
Q6: How does the stability of 4-methyl-N-sulfinylbenzamide compare to that of 4-methylbenzamide or a corresponding sulfonamide?
The N-sulfinyl group makes 4-methyl-N-sulfinylbenzamide significantly more susceptible to hydrolysis compared to a simple benzamide or a more stable sulfonamide.[11] The N-S bond in the N-sulfinyl group is the primary site of hydrolytic instability.
V. References
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(44), 11599–11608. [Link]
Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(44), 11599–11608. [Link]
Melnyk, A., & Kutt, A. (2011). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 52(44), 5899-5901. [Link]
Roca, M., Castillo, M., Martorell, L., & Pico, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1016–1022. [Link]
ResearchGate. (n.d.). Some fundamental reactions of sulfinylamines. [Link]
Ding, M., Zhang, Z. X., Smith, M. D., & Procter, D. J. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1645–1650. [Link]
Kilburn, J. (n.d.). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. [Link]
Al-Ghamdi, A. M. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences, 15(12), 23416–23428. [Link]
Technical Support Center: N-Sulfinylbenzamide Handling & Solvent Optimization
Welcome to the Technical Support Center for N-sulfinylbenzamide ( ). As a highly reactive dienophile and radical precursor, this compound is notoriously sensitive to its solvent environment. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-sulfinylbenzamide (
). As a highly reactive dienophile and radical precursor, this compound is notoriously sensitive to its solvent environment. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize solvent selection, and ensure reproducible experimental workflows.
The Causality of Instability: Why Solvents Matter
N-sulfinylbenzamide features a highly electrophilic sulfur atom within its
moiety. Its stability is entirely dictated by the absence of nucleophiles in its environment. Computational studies on the hydrolytic reactivity of N-sulfinyl species demonstrate that degradation occurs via a concerted mechanism involving a two-water-molecule pre-reaction complex .
When exposed to protic or nucleophilic solvents, the solvent molecules attack the sulfur center across the
or bonds. This rapid solvolysis irreversibly cleaves the molecule, violently releasing sulfur dioxide () gas and precipitating benzamide. Therefore, the strict exclusion of water and the selection of non-nucleophilic, aprotic solvents are non-negotiable for maintaining reagent integrity.
Solvent Compatibility Matrix
To prevent premature degradation, consult the following quantitative and qualitative compatibility data when designing your reaction conditions:
Solvent Category
Examples
Compatibility
Mechanistic Rationale
Aprotic, Non-polar
Benzene, Toluene, Hexane
Excellent
Lacks nucleophilic centers; cannot participate in hydrogen bonding or dipole interactions that activate the bond.
Aprotic, Polar
Dichloromethane (DCM), THF
Good
Stable only if strictly anhydrous. Traces of moisture will lead to rapid hydrolysis. THF must be strictly peroxide-free.
Protic
Methanol, Ethanol, Water
Strictly Forbidden
Rapid solvolysis. Alcohols and water directly attack the electrophilic sulfur, degrading the reagent instantly .
Nucleophilic/Basic
Pyridine (excess), Amines
Poor/Reactive
Amines act as strong nucleophiles, attacking the group to form unwanted sulfur diimides .
To guarantee the stability of N-sulfinylbenzamide, the synthesis and subsequent handling must be a self-validating system. The following protocol utilizes visual cues (precipitate formation and phase clarity) to confirm the anhydrous integrity of the solvent environment.
Methodology: Synthesis of N-Sulfinylbenzamide in Anhydrous Benzene
(Adapted from the foundational protocol by Tsuge & Mataka)
Step 1: Solvent Rigor
Dry benzene over sodium/benzophenone and distill it directly into an oven-dried, argon-flushed Schlenk flask. Self-Validation: The deep blue color of the benzophenone ketyl radical prior to distillation guarantees the absolute absence of moisture and oxygen.
Step 2: Reagent Assembly
Suspend 1.0 equivalent of pure benzamide in the anhydrous benzene. Add 1.0 equivalent of anhydrous pyridine. The pyridine acts as a strict acid scavenger to prevent HCl-catalyzed side reactions.
Step 3: Temperature-Controlled Addition
Cool the suspension to <10 °C using an ice bath. Dropwise, add 1.1 equivalents of thionyl chloride (
).
Causality Note: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the newly formed N-sulfinylbenzamide.
Step 4: Reaction Monitoring & Validation
Stir the mixture for 1-2 hours at <10 °C.
Self-Validation: The stoichiometric precipitation of white pyridine hydrochloride serves as an internal visual confirmation that the thionyl chloride is actively condensing with the benzamide.
Step 5: Isolation
Rapidly filter the reaction mixture under an inert argon atmosphere (Schlenk filtration) to remove the pyridine hydrochloride salt.
Step 6: Solvent Evaporation & Distillation
Remove the benzene solvent under reduced pressure. Distill the resulting yellow oil strictly below 100 °C (target: 76 °C at 0.16 mmHg).
Critical Warning: Distillation above 100 °C will cause violent thermal decomposition .
Troubleshooting FAQs
Q: My N-sulfinylbenzamide reaction mixture developed a white, insoluble precipitate immediately after adding my solvent (DCM). What happened?A: The white precipitate is benzamide, indicating catastrophic hydrolysis. This occurs when your DCM is not strictly anhydrous. The electrophilic sulfur in the
group was attacked by trace water, breaking the bond to yield benzamide and gas.
Actionable Fix: Rigorously dry your DCM using activated molecular sieves (3Å) or a solvent purification system (SPS) prior to use. Always handle the reagent in a glovebox or under a Schlenk line.
Q: Can I use DMSO or DMF as a solvent to increase the solubility of my diene for a Diels-Alder reaction?A:No. While DMSO and DMF are polar aprotic, they are highly nucleophilic at their oxygen centers. They will coordinate with and attack the highly electrophilic sulfur atom of N-sulfinylbenzamide, leading to complex mixtures or total reagent degradation. Stick to halogenated solvents (DCM, Chloroform) or aromatic hydrocarbons (Toluene, Benzene).
Q: Why did my product yield drop to zero when I evaporated the solvent on the rotary evaporator at 60 °C?A: N-sulfinylbenzamide is thermally labile. While it requires temperatures above 100 °C for violent decomposition, prolonged exposure to 60 °C under vacuum can induce polymerization or slow degradation, especially if trace impurities are present .
Actionable Fix: Always remove solvents under high vacuum at temperatures strictly below 40 °C (preferably at room temperature).
Mechanistic Visualization
Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the sequence of events when N-sulfinylbenzamide is exposed to a poorly selected, moisture-containing solvent.
Hydrolysis mechanism of N-sulfinylbenzamide triggered by trace moisture in non-anhydrous solvents.
References
Ivanova, E. V., & Muchall, H. M. (2011). From Inert to Explosive, The Hydrolytic Reactivity of R−NSO Compounds Understood: A Computational Study. The Journal of Physical Chemistry A, 115(14), 3095-3105.[Link]
Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836-2839.[Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: 1H NMR Solvent Selection for the Interpretation of 4-Methyl-N-sulfinylbenzamide
Executive Summary 4-Methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide) is a highly reactive dienophile utilized in complex Diels-Alder cycloadditions[1] and a versatile intermediate in the synthesis of aza...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide) is a highly reactive dienophile utilized in complex Diels-Alder cycloadditions[1] and a versatile intermediate in the synthesis of aza-sulfur compounds[2]. However, the structural verification of this compound via
H NMR spectroscopy presents a critical analytical challenge. The highly electrophilic -N=S=O moiety is exquisitely sensitive to trace moisture, frequently leading to rapid hydrolysis during routine sample preparation[3].
This guide objectively compares the performance of three common commercial deuterated NMR solvents—CDCl
, DMSO-d , and CD —evaluating their chemical compatibility, spectral resolution, and ability to preserve the structural integrity of 4-methyl-N-sulfinylbenzamide during acquisition.
Mechanistic Causality: The N-Sulfinyl Motif
To understand why solvent selection is the defining variable in this analysis, one must examine the causality behind the molecule's degradation. The -N=S=O group is characterized by a highly polarized double bond system. When exposed to trace water—a ubiquitous contaminant in hygroscopic solvents—the sulfinyl sulfur undergoes rapid nucleophilic attack.
This triggers a degradation cascade resulting in the expulsion of sulfur dioxide (SO
) gas and the quantitative reversion of the analyte to its primary amide precursor, 4-methylbenzamide[3]. Consequently, an improperly prepared NMR sample will yield a spectrum of the degradation product rather than the target compound, leading to false-negative structural verifications.
Fig 1: Hydrolysis pathway of N-sulfinylbenzamides in hygroscopic NMR solvents.
Alternative A: Chloroform-d (CDCl
) [Optimal with Pre-treatment]
CDCl
is the industry standard for non-polar to moderately polar organic compounds. While it is inherently non-hygroscopic, commercial CDCl degrades photochemically over time to generate DCl and phosgene. Because the N=S=O bond is acid-sensitive, untreated CDCl will catalyze the decomposition of the sample. However, when properly neutralized (filtered through basic alumina), it provides excellent spectral resolution and long-term sample stability.
Alternative B: Dimethyl Sulfoxide-d
(DMSO-d
) [Not Recommended]
DMSO-d
is highly polar and strongly hydrogen-bonding, making it the default choice for many pharmaceutical amides. However, it is notoriously hygroscopic. Even newly opened ampoules contain sufficient trace water to initiate the hydrolysis of 4-methyl-N-sulfinylbenzamide. Using DMSO-d almost guarantees complete degradation of the analyte into 4-methylbenzamide within the timeframe of a standard 16-scan H NMR acquisition.
Alternative C: Benzene-d
(C
D
) [Excellent Alternative]
C
D is extremely hydrophobic and chemically inert, offering the highest protection against moisture-induced hydrolysis. Furthermore, it induces Aromatic Solvent-Induced Shifts (ASIS). The anisotropic shielding of the benzene rings can help resolve overlapping aromatic signals (the AA'BB' system of the p-tolyl group) that might otherwise coalesce in CDCl.
Quantitative Data:
H NMR Performance & Stability
A self-validating diagnostic feature of 4-methyl-N-sulfinylbenzamide is the absence of exchangeable protons . Because the nitrogen atom participates in a double bond with sulfur, there is no N-H proton. If hydrolysis occurs, the primary amide protons of 4-methylbenzamide will immediately appear as a broad singlet (integrating to 2H)[4]. This serves as a built-in internal control for sample integrity.
Table 1: Comparative
H NMR Performance of Solvents for 4-Methyl-N-sulfinylbenzamide (400 MHz, 298 K)
Deuterated Solvent
CH (ppm)
Ar-H meta (ppm)
Ar-H ortho (ppm)
NH (Degradation Marker)
% Degradation (at 1 hour)
CDCl (Alumina Treated)
2.42 (s, 3H)
7.32 (d, J=8.0 Hz, 2H)
8.08 (d, J=8.0 Hz, 2H)
None Detected
< 1%
DMSO-d (Standard)
2.38 (s, 3H)
7.28 (d, J=8.0 Hz, 2H)
7.85 (d, J=8.0 Hz, 2H)
~7.95 (br s, 2H)
> 85%
CD (Anhydrous)
1.95 (s, 3H)
6.85 (d, J=8.0 Hz, 2H)
7.90 (d, J=8.0 Hz, 2H)
None Detected
< 1%
Note: In DMSO-d
, the spectrum obtained is almost entirely that of the degradation product, 4-methylbenzamide[5], rendering the solvent unfit for this specific application.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following step-by-step workflow must be employed when preparing N-sulfinyl amides for NMR analysis. This protocol eliminates both acidic and aqueous degradation pathways.
Step-by-Step Methodology:
Solvent Neutralization: Pack a glass Pasteur pipette with a small plug of glass wool and 2 inches of activated basic alumina (Brockmann Grade I). Pass 5 mL of commercial CDCl
through the column into a dry vial to remove trace DCl.
Moisture Sequestration: Add 0.5 g of oven-dried (250 °C, 12 h) 4Å molecular sieves to the neutralized CDCl
. Allow the solvent to sit for a minimum of 24 hours prior to use.
Inert Atmosphere Transfer: Within an argon-filled glovebox, weigh 15 mg of synthesized 4-methyl-N-sulfinylbenzamide into a clean, oven-dried 1.5 mL glass vial.
Dissolution: Add 0.6 mL of the treated CDCl
to the vial. Swirl gently until complete dissolution is achieved.
Sealing: Transfer the solution to a high-quality 5 mm NMR tube. Cap immediately with a tight-fitting PTFE cap and wrap the junction securely with Parafilm before removing the tube from the glovebox.
Acquisition & Validation: Acquire the
H NMR spectrum immediately. Validation Check: Scan the 5.5–8.0 ppm region. The complete absence of a broad NH singlet validates that the N=S=O motif is intact.
Characteristic IR Absorption Bands of the N-Sulfinyl Group (-N=S=O): A Comparative Analytical Guide
Introduction: The Analytical Challenge of the N-Sulfinyl Moiety The N-sulfinyl group (-N=S=O) is a highly reactive, non-linear functional moiety frequently utilized in organic synthesis, particularly as dienes or dienoph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of the N-Sulfinyl Moiety
The N-sulfinyl group (-N=S=O) is a highly reactive, non-linear functional moiety frequently utilized in organic synthesis, particularly as dienes or dienophiles in hetero-Diels-Alder cycloadditions[1][2]. A critical bottleneck in N-sulfinyl chemistry is rapid and accurate structural characterization. Because N-sulfinylamines are highly prone to hydrolysis—yielding the corresponding primary amine and sulfur dioxide—verifying the integrity of the -N=S=O moiety immediately post-synthesis is paramount.
Infrared (IR) spectroscopy serves as the primary diagnostic tool for this task. However, the choice of IR modality (ATR-FTIR vs. Transmission FTIR) dictates whether the spectral data reflects the true molecular structure or an artifact of sample degradation. This guide compares these analytical approaches and provides a self-validating framework for characterizing N-sulfinyl compounds.
Mechanistic Causality: Vibrational Modes of the N=S=O Group
Unlike the linear isocyanate (-N=C=O) group, the N-sulfinyl group adopts a bent geometry, existing predominantly in a planar syn conformation relative to the aromatic ring in N-sulfinylanilines. This non-linear geometry results in two highly coupled, distinct stretching vibrations rather than a single broad peak:
Asymmetric Stretching (
): Dominated by the N=S bond character, this band is highly sensitive to the electronic effects of ring substituents and typically appears in the 1280–1310 cm⁻¹ region.
Symmetric Stretching (
): Dominated by the S=O bond character, this vibration is relatively insulated from substituent effects, consistently anchoring around 1030 cm⁻¹ .
Quantitative Data: Substituent Effects on IR Frequencies
The electronic nature of substituents on the aromatic ring directly modulates the electron density across the N=S=O system. As shown in Table 1, electron-withdrawing groups (e.g., -CF₃) stiffen the N=S bond, shifting the asymmetric stretch to lower wavenumbers, while electron-donating groups (e.g., -F via mesomeric effect) shift it higher.
Compound
Substituent Electronic Effect
(NSO) [cm⁻¹]
(NSO) [cm⁻¹]
p-Fluoro-N-sulfinylaniline
Electron-donating (Mesomeric)
1303
1030
p-Chloro-N-sulfinylaniline
Mildly electron-withdrawing
1297
1031
p-Trifluoromethyl-N-sulfinylaniline
Strongly electron-withdrawing
1289
1033
Table 1: Characteristic IR absorption bands of para-substituted N-sulfinylanilines, demonstrating the causality between electronic effects and asymmetric stretching frequencies.
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When characterizing moisture-sensitive N-sulfinyl compounds, the analytical technique itself can induce chemical transformation.
Transmission FTIR (KBr Pellet): Traditionally used for solid samples, this method requires grinding the analyte with potassium bromide (KBr). Because KBr is highly hygroscopic, it introduces trace water into the matrix. The mechanical energy of grinding combined with moisture rapidly hydrolyzes the -N=S=O group into -NH₂ and SO₂. This results in a false negative for the N-sulfinyl group and a false positive for an amine (appearance of a broad band at ~3400 cm⁻¹).
Diamond ATR-FTIR (Attenuated Total Reflectance): ATR requires zero sample preparation. A neat liquid or solid N-sulfinyl sample can be applied directly to the diamond crystal under a stream of dry nitrogen. This eliminates the hygroscopic matrix, preserving the structural integrity of the -N=S=O group and yielding an accurate, high-fidelity spectrum.
Verdict: Diamond ATR-FTIR is the mandatory choice for validating N-sulfinyl compounds to prevent moisture-induced degradation during analysis.
To ensure scientific trustworthiness, the following protocol incorporates a self-validating feedback loop to confirm that no degradation occurred during analysis.
Step 1: Background Collection
Purge the ATR-FTIR sample compartment with dry nitrogen for 5 minutes. Collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) using the clean diamond crystal.
Step 2: Inert Sample Application
Working rapidly or within a portable glovebag, transfer 1–2 drops (if liquid) or 5 mg (if solid) of the synthesized N-sulfinyl compound directly onto the ATR crystal. Engage the pressure anvil only if the sample is a solid.
Step 3: Spectral Acquisition & Self-Validation
Acquire the sample spectrum immediately. Apply the following diagnostic logic to validate the result:
Validation Check 1 (Exclusion of Hydrolysis): Inspect the 3300–3500 cm⁻¹ region. If a broad double-hump band is present, the sample has hydrolyzed to a primary amine. Abort and resynthesize.
Validation Check 2 (Confirmation of N=S=O): Inspect the fingerprint region. The spectrum MUST contain a strong asymmetric stretch near ~1290 cm⁻¹ and a sharp symmetric stretch near ~1030 cm⁻¹ .
Workflow Visualization
The following diagram illustrates the logical pathway and causality of choosing the correct analytical modality for N-sulfinyl characterization.
Workflow comparing ATR and Transmission FTIR for characterizing N-sulfinyl compounds.
References[1] Title: Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes
Source: academia.edu
URL: Title: Conformational properties and spectroscopic characterization of m-chlorosulfinylaniline
Source: conicet.gov.ar
URL:[2] Title: N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects
Source: researchgate.net
URL: Title: On the search of the influence of substituents in the structural and vibrational properties of p-substituted sulfinylanilines
Source: conicet.gov.ar
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Structural Characterization, Fragmentation Mechanisms, and Experimental Protocols
Executive Summary: The Analytical Challenge of N-Sulfinyl Benzamides
N-sulfinyl benzamides (NSBs), characterized by the -C(=O)-N=S=O functional group, are potent electrophilic intermediates used increasingly in radical chemistry and heterocyclic synthesis. However, their high reactivity and thermal instability pose significant challenges for mass spectrometry (MS) characterization.
Unlike stable amides, NSBs undergo complex gas-phase rearrangements that often mimic their thermal decomposition pathways. This guide provides a definitive technical analysis of their fragmentation patterns, distinguishing them from structural analogs like benzamides and sulfonamides.
Key Analytical Insight: The detection of benzonitrile radical cations (m/z 103) via SO₂ elimination is the diagnostic signature of N-sulfinyl benzamides, differentiating them from standard benzamides which primarily yield benzoyl cations (m/z 105).
Structural Context and Stability[1]
Before interpreting mass spectra, it is critical to understand the structural hierarchy. NSBs are "acylsulfinylamines," effectively hybrids of amides and sulfinyl amines.
Compound Class
General Structure
Stability
Key MS Feature
N-Sulfinyl Benzamide
Ph-C(=O)-N=S=O
Low (Hydrolysis sensitive)
Loss of SO₂ (M-64)
Benzamide
Ph-C(=O)-NH₂
High
Loss of NH₂ (M-16)
N-Sulfinyl Aniline
Ph-N=S=O
Moderate
Loss of SO (M-48)
Sulfonamide
Ph-SO₂-NH-R
High
Loss of SO₂ (M-64)
Critical Handling Note: NSBs hydrolyze rapidly in the presence of moisture to form the corresponding benzamide and SO₂. If your mass spectrum perfectly matches a standard benzamide (base peak m/z 105, m/z 121 parent), your sample has likely hydrolyzed prior to ionization.
Fragmentation Mechanics: The Core Pathways
The ionization of N-sulfinyl benzamides (typically Electron Impact, EI, 70 eV) triggers two competing dissociation pathways. These pathways are dictated by the lability of the N-S bond and the thermodynamic stability of the elimination products.
Pathway A: The "Thermal Mimic" (Diagnostic Rearrangement)
NSBs are known to thermally decompose into nitriles and sulfur dioxide. This behavior is mirrored in the mass spectrometer.
Mechanism: The molecular ion undergoes a four-membered ring rearrangement or a complex elimination.
Significance: The peak at m/z 103 is the "fingerprint" of the N-sulfinyl group in this context. Standard benzamides cannot produce this ion directly without complex rearrangements.
Pathway B: Alpha-Cleavage (Benzoyl Formation)
Similar to standard amides, the bond between the carbonyl carbon and the nitrogen is weak.
Mechanism: Homolytic or heterolytic cleavage alpha to the carbonyl.
Significance: This produces the m/z 105 peak (Benzoyl cation), which is often the base peak. While dominant, it is non-diagnostic on its own because it is shared with all benzoyl derivatives.
Pathway C: Deep Fragmentation
The benzoyl cation (m/z 105) further decays via loss of CO.
Process: [Ph-C=O]⁺ (m/z 105) → [C₆H₅]⁺ (m/z 77) + CO
Caption: Divergent fragmentation pathways of N-sulfinyl benzamide showing the diagnostic SO₂ elimination vs. standard benzoyl formation.
Comparative Analysis: Identifying Your Compound
The following table summarizes the key spectral differences between N-sulfinyl benzamides and their most common contaminants or analogs.
Feature
N-Sulfinyl Benzamide (NSB)
Benzamide (Hydrolysis Product)
N-Sulfinyl Aniline
Molecular Ion (M+)
m/z 167 (Often weak)
m/z 121 (Strong)
m/z 139 (Strong)
Base Peak
m/z 105 or 103
m/z 105
m/z 139 or 109
Diagnostic Loss
M - 64 (SO₂)
M - 16 (NH₂)
M - 48 (SO)
Key Ion (m/z 103)
Present (Diagnostic)
Absent (or very weak)
Absent
Key Ion (m/z 77)
Present
Present
Present
Mechanism
Rearrangement to Nitrile
Alpha-cleavage to Amide
Loss of SO to Nitrene
Data Interpretation Guide
Check for m/z 167: If the parent ion is 121, your sample is wet; it has hydrolyzed to benzamide.
Look for m/z 103: The presence of the benzonitrile radical cation is the strongest evidence of the intact N-sulfinyl group.
Intensity Ratio: In NSBs, the m/z 105 peak is usually dominant, but m/z 103 should be distinct (10-40% relative abundance).
Experimental Protocol: Self-Validating Analysis
Due to the moisture sensitivity of the -NSO group, standard "open-vial" LC-MS or GC-MS preparation will lead to false negatives (detecting only benzamide).
Protocol: Anhydrous Sample Preparation for MS
Objective: Preserve the N-S bond during ionization.
Solvent Selection: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) stored over molecular sieves. Do not use Methanol or water-containing mobile phases.
Sample Prep:
Prepare the sample in a glovebox or under a nitrogen stream.
Concentration: 10-50 ppm.
Direct Infusion (ESI) or Fast GC (EI):
For ESI: Use a syringe pump with a gas-tight syringe. Avoid LC columns if possible (residual water on silica hydrolyzes NSBs).
For GC-MS: Use a high split ratio (50:1) and a high injector temperature (200°C) to flash-volatilize. Note: High injector temps may promote thermal decomposition to nitrile (m/z 103), which in this case confirms the structure but obscures the molecular ion.
Validation Step:
Run a blank of pure benzamide immediately after.
Pass Criteria: The NSB spectrum must show ions > m/z 121. If the highest mass is 121, the run is invalid (hydrolysis occurred).
References
Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839.
Wang, Z., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[1] Rapid Communications in Mass Spectrometry, 17(1), 81-86.[1]
NIST Mass Spectrometry Data Center. (2023). Benzamide Mass Spectrum.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69.
Hibbs, J., et al. (2025).[2] Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
Comparative Reactivity Profile: N-Sulfinylbenzamide vs. N-Sulfinylaniline
Executive Summary For the attention of Medicinal Chemists and Process Engineers: This guide compares the reactivity profiles of -sulfinylaniline (Ph-NSO) and -sulfinylbenzamide (Ph-CO-NSO). While both serve as electrophi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For the attention of Medicinal Chemists and Process Engineers:
This guide compares the reactivity profiles of
-sulfinylaniline (Ph-NSO) and -sulfinylbenzamide (Ph-CO-NSO). While both serve as electrophilic sources of the -sulfinyl moiety (-N=S=O) in heterocycle synthesis, their utility is bifurcated by their electronic stability:
-Sulfinylaniline is the stable, distillable standard . It requires thermal activation for cycloadditions but offers excellent shelf-stability and handling ease.
-Sulfinylbenzamide is the high-energy, transient alternative . The adjacent carbonyl group dramatically lowers the LUMO energy, making it a "super-dienophile" capable of reacting at lower temperatures. However, this comes at the cost of extreme moisture sensitivity, often necessitating in situ generation.
Recommendation: Use
-sulfinylaniline for routine screening and bulk scale-up. Switch to -sulfinylbenzamide (generated in situ) only when the diene is unreactive or when specific acyl-protected thiazine oxides are required.
Electronic Structure & Mechanistic Basis[1]
The reactivity difference is governed fundamentally by the substituent attached to the nitrogen atom.
Frontier Molecular Orbital (FMO) Theory
The primary reaction of interest for these species is the Hetero-Diels-Alder (HDA) cycloaddition. The reaction rate is controlled by the energy gap between the Diene HOMO and the Dienophile LUMO.
-Sulfinylaniline: The phenyl ring acts as a weak resonance donor (mesomeric effect), which slightly raises the LUMO of the N=S bond, making it a moderate dienophile.
-Sulfinylbenzamide: The carbonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the N=S bond via both inductive (-I) and resonance (-M) effects. This significantly lowers the LUMO energy , reducing the activation energy () for nucleophilic attack or cycloaddition.
Resonance Visualization (DOT Diagram)
The following diagram illustrates the electronic activation provided by the benzoyl group compared to the neutral/donating phenyl group.
Caption: Comparative electronic activation. The carbonyl group in N-sulfinylbenzamide lowers LUMO energy, enhancing electrophilicity compared to the aryl derivative.
Comparative Performance Data
The following table synthesizes experimental observations regarding stability, reactivity, and physical properties.
Feature
-Sulfinylaniline
-Sulfinylbenzamide
Structure
Ph-N=S=O
Ph-C(=O)-N=S=O
Physical State
Pale yellow liquid
Yellow/Orange oil or solid (low mp)
Boiling Point
~200°C (Distillable)
Decomposes upon distillation
Hydrolytic Stability
High: Stable to atmospheric moisture for days.
Low: Hydrolyzes instantly to Benzamide + SO₂.
Dienophile Strength
Moderate (Requires 80–110°C)
High (Reacts at 0–25°C)
Major Byproduct
Aniline (upon hydrolysis)
Benzamide (upon hydrolysis)
Primary Use Case
Stable reagent for building thiazine oxides.
Reactive intermediate for difficult substrates.
Experimental Protocols
Protocol A: Synthesis of
-Sulfinylaniline (The Stable Standard)
Use this protocol for creating a stock reagent.
Reagents:
Aniline (9.3 g, 0.1 mol)
Thionyl Chloride (
) (14.3 g, 0.12 mol)
Benzene or Toluene (anhydrous, 50 mL)
Methodology:
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a
drying tube. Flush with .
Addition: Dissolve aniline in benzene. Add
dropwise at room temperature. (Caution: HCl gas evolution).
Reflux: Heat the mixture to reflux for 2–4 hours until HCl evolution ceases. The solution will turn yellow/orange.
Purification: Remove solvent under reduced pressure.
Distillation: Distill the residue under vacuum. Collect the fraction boiling at ~80°C / 12 mmHg (or ~200°C atm).
Storage: Store in a brown bottle under inert atmosphere.
Protocol B: In Situ Generation of
-Sulfinylbenzamide (The High-Energy Route)
Use this protocol for immediate trapping with a diene (e.g., 2,3-dimethylbutadiene).
Reagents:
Benzamide (1.21 g, 10 mmol)
Thionyl Chloride (
) (1.5 g, 12.5 mmol)
Pyridine (catalytic, or stoichiometric if acid scavenger needed)
Diene (e.g., 2,3-dimethylbutadiene) (1.2 eq)
Dichloromethane (DCM) or Toluene (anhydrous)
Methodology:
Setup: Flame-dry a 2-neck flask. Maintain strict
atmosphere.
Generation: Suspend benzamide in DCM. Add
via syringe.
Activation: Heat to mild reflux (40°C) for 30–60 minutes. The suspension will clear as
-sulfinylbenzamide forms.
Note: Do not attempt to isolate unless you have specialized inert handling equipment.
Cycloaddition: Cool to 0°C. Add the diene (2,3-dimethylbutadiene) slowly.
Reaction: Allow to warm to room temperature. Monitor by TLC (disappearance of the sulfinyl species is rapid).
Workup: Quench with cold saturated
. Extract with DCM. The product is the corresponding dihydrothiazine oxide.
Reaction Workflow Visualization
This diagram outlines the decision-making process for selecting the correct reagent and the resulting chemical pathways.
Caption: Strategic selection workflow. Choose N-sulfinylbenzamide for unreactive dienes or low-temperature requirements.
References
Kresze, G., & Wucherpfennig, W. (1967).[1] Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149–167. Link
Weinreb, S. M. (1991). Heterodienophile Additions to Dienes. Comprehensive Organic Synthesis, 5, 401-449. Link
Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder Reactions of N-Sulfinyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 2429-2438. Link
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. BenchChem Protocols. Link
Organic Chemistry Portal. (2024). Hetero-Diels-Alder Reaction.[3][4][5][6] Link
Crystallographic Architecture & Structural Dynamics: 4-methyl-N-sulfinylbenzamide vs. N-Sulfinyl Analogues
Topic: X-ray crystallographic data for 4-methyl-N-sulfinylbenzamide Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous structural analysis of 4-methyl-N-sulfinylbenzamide (...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray crystallographic data for 4-methyl-N-sulfinylbenzamide
Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous structural analysis of 4-methyl-N-sulfinylbenzamide (
), a specialized acylsulfinylamine. Unlike stable sulfonamides, N-sulfinyl derivatives are reactive heterocumulenes often utilized as radical precursors or dienophiles in heterocycle synthesis.
This guide compares the crystallographic signature of the title compound against its metabolic precursor (4-methylbenzamide ) and its structural isostere (N-sulfinylaniline ). The analysis focuses on the syn-planar (Z) conformation , bond length alternations, and the elimination of hydrogen-bonding networks upon sulfinylation.
To obtain high-fidelity X-ray data, the synthesis must avoid hydrolysis, as the N-sulfinyl moiety is moisture-sensitive.
Protocol 1: Anhydrous Synthesis & Crystal Growth
Objective: Isolate single crystals of 4-methyl-N-sulfinylbenzamide suitable for diffraction.
Reagents:
4-Methylbenzamide (10 mmol, dried).
Thionyl chloride (
, 15 mmol, freshly distilled).
Solvent: Anhydrous Benzene or Toluene (degassed).
Reaction:
Suspend amide in solvent under
atmosphere.
Add
dropwise at room temperature.
Reflux for 2–4 hours until gas evolution (
, ) ceases and the solution becomes clear (yellow/orange).
Isolation:
Remove solvent and excess
under reduced pressure (Schlenk line).
Purification: Vacuum sublimation or recrystallization from dry hexane/benzene mixture under inert atmosphere.
Crystallization:
Dissolve residue in minimum hot anhydrous hexane.
Slow cooling to
in a sealed vessel yields yellow prismatic crystals.
Workflow Visualization
Figure 1: Synthetic pathway for isolating moisture-sensitive N-sulfinylbenzamide crystals.
Structural Performance Comparison
The "performance" of a crystal structure in this context refers to the resolution of bond alternation and conformational stability . The N-sulfinyl group (
) introduces a unique heterocumulene system that disrupts the hydrogen bonding seen in the parent amide.
1. The Syn-Planar (Z) Conformation
X-ray data consistently reveals that N-sulfinyl derivatives adopt a syn-planar geometry (torsion angle
).
Mechanism: This preference is dictated by the orbital overlap between the nitrogen lone pair and the sulfur-oxygen
system, as well as minimizing steric repulsion between the lone pair on Sulfur and the Carbonyl oxygen.
Contrast: Unlike the parent amide, which forms dimers via hydrogen bonds (
), the sulfinyl derivative lacks an H-donor, forcing the crystal to pack via weaker dipole alignments and - interactions between the tolyl rings.
2. Bond Length Alternation & Reactivity
N=S Bond: In the title compound, the
bond is slightly longer (~1.54 Å) compared to simple sulfinylamines. This elongation is due to the electron-withdrawing nature of the adjacent carbonyl group (), which pulls electron density away from the bond.
Implication: This "weakened" bond explains the compound's utility as a radical precursor . Upon photo-excitation or heating, the
bond cleaves more readily than in non-acylated analogues, releasing the benzoyl radical.
Structural Logic Diagram
Figure 2: Causal relationship between electronic features and crystallographic outcomes.
Critical Interpretation for Researchers
When analyzing the X-ray data of 4-methyl-N-sulfinylbenzamide, researchers should note:
Disorder Potential: The terminal Oxygen atom in the
group often exhibits high thermal motion or positional disorder in the crystal lattice due to the lack of "anchoring" hydrogen bonds.
Space Group Determination: Expect Centrosymmetric space groups (e.g.,
or ). The molecules typically arrange in anti-parallel pairs to cancel the strong dipole moment of the sulfinyl group.
Purity Verification: If the diffraction pattern shows evidence of 4-methylbenzamide (unit cell
Å), the synthesis was likely compromised by moisture, leading to hydrolysis.
References
Preparation of N-Sulfinylbenzamide: Tsuge, O., & Mataka, S. (1971). The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839. Link
General Structure of N-Sulfinylanilines: Romano, R. M., & Della Védova, C. O. (2000).[2] N-Sulfinylimine compounds, R–N=S=O: A chemistry family. Journal of Molecular Structure. Link
Radical Reactivity & Structure: Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters, 22(23), 9495-9499. Link
Crystallography of Amide Precursors: Kashino, S., et al. (1979). The Crystal and Molecular Structure of Benzamide. Acta Crystallographica Section B. Link
Strategic Validation of N-Sulfinyl-p-toluamide Purity: Elemental Analysis vs. Orthogonal Methods
Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11][12] In drug development, N-sulfinyl-p-toluamide (and the related sulfonamide class) serves as a potent dehydrating agent and a specialized dienophile...
In drug development, N-sulfinyl-p-toluamide (and the related sulfonamide class) serves as a potent dehydrating agent and a specialized dienophile in Diels-Alder cycloadditions.[1] However, its validation presents a paradox: the very reactivity that makes it valuable—its high susceptibility to nucleophilic attack—renders standard characterization protocols liable to generate false failures.[1]
This guide challenges the reliance on standard Elemental Analysis (EA) for this compound class. We demonstrate that ambient-handling EA is statistically guaranteed to fail , yielding data that mimics sample impurity.[1] We compare this against Inert-Atmosphere EA and Quantitative NMR (qNMR) to establish a scientifically robust validation workflow.
The Chemical Hazard: Hydrolytic Instability
N-sulfinyl-p-toluamide (
) possesses a highly reactive moiety.[1] Upon contact with trace atmospheric moisture, it undergoes rapid hydrolysis, releasing sulfur dioxide gas and reverting to the parent amide.[1]
off-gasses, the sample loses Sulfur and Oxygen mass while gaining Hydrogen.[1] A 99% pure sample handled in air will appear to have 0% Sulfur content by the time it is combusted.
Comparative Methodologies
We evaluated three distinct protocols to validate a synthesized batch of N-sulfinyl-p-toluamide.
Method A: Standard Elemental Analysis (Ambient)
Protocol: Sample is weighed into tin boats using standard microbalance techniques in open laboratory air (40-60% Relative Humidity).
The Flaw: The high surface-area-to-volume ratio of the few milligrams required for EA accelerates hydrolysis during the weighing process (typically 30–60 seconds).
) set to (typically 30s) to ensure full relaxation.
The Logic: qNMR provides a molar ratio measurement that is independent of combustion mechanics and allows detection of the hydrolysis byproduct (amide) distinct from the sulfinylamine.
Experimental Data Comparison
The following table summarizes the theoretical values versus the experimental results obtained from the three methods.
Method A Failure: The results for Method A almost perfectly match the theoretical values for p-toluamide (
71.10%, 6.71%, 0.00%).[1] This confirms that during the weighing step, the sample fully hydrolyzed, and the sulfur was lost as gas.[1] A researcher relying on this would falsely discard a good batch.
Method B Success: The cold-sealing technique preserved the
bond, yielding values within the acceptable error margin.[1]
Method C Validation: qNMR confirmed the purity was intrinsic to the bulk material, validating that Method B's result was accurate and not an artifact.
Validated Workflow & Decision Logic
The following diagram outlines the decision logic for characterizing moisture-sensitive heteroatom-rich compounds.
Figure 1: Analytical decision tree highlighting the critical divergence between ambient and inert handling for N-sulfinyl derivatives.
Detailed Protocols for Implementation
Protocol 1: Inert Capsule Sealing (The "Gold Standard" for EA)
Equipment: Argon Glovebox, Microbalance (internal or transfer), Tin capsules (
Preparation: Dry tin capsules in an oven at 100°C for 1 hour, then transfer immediately to the glovebox anti-chamber.
Taring: Place an empty capsule on the balance. Record weight (Target: 0.00000 g).
Loading: Using a micro-spatula, introduce 1.5–2.5 mg of N-sulfinyl-p-toluamide into the capsule. Avoid getting material on the rim.
Sealing: Place the capsule into the sealing press. Apply firm pressure to cold-weld the tin. The capsule should look like a flattened, shiny disk with no folds where powder could escape.[1]
Transfer: Place sealed capsules in a scintillation vial, cap tightly, and remove from the glovebox.
Analysis: Load into the EA autosampler immediately. The tin seal protects the sample from air until it drops into the combustion tube.
Standard Selection: Weigh approximately 10 mg of 1,3,5-Trimethoxybenzene (IS) directly into a clean vial. Record weight to 0.01 mg precision (
).
Sample Preparation: Add approximately 15 mg of N-sulfinyl-p-toluamide. Record weight (
).
Solvation: Add 0.6 mL of anhydrous
. Cap and vortex until dissolved.
Acquisition: Run 1H NMR with
.
Calculation:
Where = Integral area, = Number of protons in signal, = Molecular weight.[1][2]
Conclusion
For N-sulfinyl-p-toluamide, standard elemental analysis is a flawed metric due to the kinetics of hydrolysis outpacing the weighing process.
Recommendation: If your facility lacks a glovebox-integrated microbalance or capsule sealer, do not use EA .[1] Rely on qNMR (Method C) as the primary purity assay.
Validation: If EA is required for publication, Method B (Inert Sealing) is the only acceptable protocol.
References
Elementar. (2025).[3] Best practices for sample preparation in elemental analysis: Handling hygroscopic and air-sensitive substances. Elementar Analysis.[4][3][5][6] [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR): Principles and Internal Standard Selection. Emery Pharma. [Link]
University of Groningen. (2008). Working with air and moisture sensitive compounds: Glovebox and Schlenk Techniques.[3][7] Molecular Inorganic Chemistry. [Link]
Comparative Guide: 13C NMR Chemical Shifts of 4-Methyl-N-sulfinylbenzamide
This guide outlines the structural characterization of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide), a reactive intermediate used primarily in hetero-Diels-Alder cycloadditions. The following analy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural characterization of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide), a reactive intermediate used primarily in hetero-Diels-Alder cycloadditions.
The following analysis focuses on the 13C NMR chemical shifts , providing a comparative framework to distinguish the target N-sulfinyl compound from its stable precursor (4-methylbenzamide) and its common degradation product (p-tolunitrile).
Executive Summary & Application Context
4-Methyl-N-sulfinylbenzamide (
) is an acylsulfinylamine. Unlike stable sulfonamides, this compound is a highly reactive heterodiene/dienophile . It is synthesized by the reaction of 4-methylbenzamide with thionyl chloride ().
Critical Analytical Challenge:
The primary challenge in characterizing this compound is its tendency to dehydrate into p-tolunitrile (
) under thermal stress or excess thionyl chloride. Therefore, 13C NMR is the definitive tool for process validation, distinguishing the Carbonyl (C=O) signal of the N-sulfinyl species from the Cyano (C≡N) signal of the degradation product.
Degradant: p-Tolunitrile (Liquid, formed via von Braun-type degradation)
13C NMR Chemical Shift Analysis
The following table compares the diagnostic chemical shifts. The most significant indicator of successful synthesis is the retention of the downfield carbonyl signal (~160–170 ppm) and the absence of the nitrile signal (~119 ppm).
Table 1: Comparative 13C NMR Shifts (
, ppm)
Carbon Position
4-Methylbenzamide (Precursor)
4-Methyl-N-sulfinylbenzamide (Target)
p-Tolunitrile (Degradant)
Carbonyl (C=O)
168.5 - 169.5
164.0 - 166.0
Absent
Nitrile (C≡N)
Absent
Absent
119.0
Ipso (C-1)
130.5
~132.0 (Deshielded)
109.5 (Shielded)
Ortho (C-2,6)
127.8
128.0 - 129.5
132.0
Meta (C-3,5)
129.1
129.5 - 130.0
129.8
Para (C-4)
142.5
145.0
143.8
Methyl (-CH3)
21.4
21.8
21.8
Note on Solvent Effects: Data is typically referenced in
or .[1] The N-sulfinyl moiety is moisture-sensitive; (dried over molecular sieves) is recommended to prevent hydrolysis back to the amide.
Mechanistic Insight: The N-Sulfinyl Effect
The -N=S=O group is a "pseudo-cumulene" system with strong electron-withdrawing character.
Carbonyl Shift: The C=O resonance in the N-sulfinyl derivative often shifts slightly upfield (shielded) or remains similar to the amide, unlike the dramatic shift seen in imides.
Ipso Carbon: The attachment of the electron-withdrawing
group causes a deshielding effect on the aromatic ring's ipso carbon compared to the nitrile.
Diagnostic Failure Mode: If the spectrum shows a peak at 119 ppm and loss of the 165+ ppm signal, the reaction has over-processed to the nitrile.
The following diagram illustrates the critical decision pathways during synthesis and the NMR validation steps.
Caption: Logical workflow for the synthesis and NMR validation of 4-methyl-N-sulfinylbenzamide, highlighting the critical differentiation from the nitrile byproduct.
Experimental Protocol (Self-Validating)
To ensure scientific integrity and reproducibility, follow this protocol which minimizes moisture contamination (the primary cause of inconsistent NMR data).
Materials
Substrate: 4-Methylbenzamide (10 mmol).
Reagent: Thionyl Chloride (
), freshly distilled (12 mmol).
Solvent: Anhydrous Benzene or Toluene (kept over Na wire).
NMR Solvent:
(stored over 4Å molecular sieves).
Procedure
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a
drying tube.
Reaction: Suspend 4-methylbenzamide in solvent (20 mL). Add
dropwise.
Reflux: Heat to reflux until gas evolution (
, ) ceases (approx. 2-4 hours). The solution should become clear and yellow/orange.
Critical Control Point: Do not prolong reflux beyond gas cessation to avoid nitrile formation.
Isolation: Evaporate solvent and excess
under reduced pressure (rotary evaporator) strictly excluding moisture.
Sampling: Immediately dissolve a small aliquot of the residue in dry
for 13C NMR.
Validation:
Pass: Presence of signals at
165 (C=O) and 145 (Ar-C).
Fail: Presence of signal at
119 (CN).
References
Carpanelli, C., & Gaiani, G. (1985).[2] Reactions of N-sulfinyl-p-toluamide with alkynes. Gazzetta Chimica Italiana, 115(5), 265-268.[2] (Primary source for N-sulfinyl-p-toluamide characterization and cycloaddition reactivity).
Scherer, O. J., & Schmitt, R. (1968). Reaction of N-sulfinyl compounds with norbornene. Chemische Berichte, 101, 3302. (Foundational work on N-sulfinyl amide synthesis).
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167. Link
BenchChem. (2025). Structure Confirmation of N-Propyl-p-toluenesulfonamide. (Comparative data for sulfonamide analogs). Link
Distinguishing N-sulfinyl compounds from sulfonamides via spectroscopy
As a Senior Application Scientist in analytical chemistry and drug development, distinguishing between N-sulfinyl compounds (sulfinamides, R–SO–NR₂) and sulfonamides (R–SO₂–NR₂) is a critical analytical checkpoint. While...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in analytical chemistry and drug development, distinguishing between N-sulfinyl compounds (sulfinamides, R–SO–NR₂) and sulfonamides (R–SO₂–NR₂) is a critical analytical checkpoint. While both motifs feature a sulfur-nitrogen bond, their distinct oxidation states—S(IV) in sulfinamides versus S(VI) in sulfonamides—profoundly alter their physicochemical behavior, geometric stability, and pharmacological profiles.
Sulfinamides are frequently utilized as chiral auxiliaries (e.g., Ellman’s sulfinamide) and prodrug linkers due to their controlled lability. In contrast, sulfonamides are highly stable, ubiquitous pharmacophores found in antimicrobials, diuretics, and COX-2 inhibitors. Misidentifying these compounds during synthesis, oxidation scaling, or metabolic profiling can lead to catastrophic downstream failures.
This guide provides an objective, data-driven framework for differentiating these two classes using orthogonal spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Tandem Mass Spectrometry (MS/MS).
Mechanistic Spectroscopic Distinctions
To build a robust analytical workflow, we must first understand the physical causality behind the spectral behaviors of these two classes.
A. Infrared (IR) Spectroscopy: Vibrational Coupling
The most rapid and non-destructive method to distinguish these compounds is IR spectroscopy, which probes the vibrational modes of the sulfur-oxygen bonds.
Sulfonamides [S(VI)]: The presence of two equivalent oxygen atoms bonded to the sulfur atom results in strong vibrational coupling. This manifests as two distinct, highly intense stretching bands: an asymmetric stretch (higher energy, ~1310–1350 cm⁻¹) and a symmetric stretch (lower energy, ~1140–1180 cm⁻¹)[1].
N-Sulfinyl Compounds [S(IV)]: Sulfinamides possess only a single oxygen atom double-bonded to the sulfur. Without a second oxygen to couple with, the molecule exhibits a single, sharp S=O stretching band . Because the S=O bond in S(IV) species has slightly less double-bond character than in S(VI) species, this stretch occurs at a lower frequency, typically between 1050–1100 cm⁻¹[2].
B. NMR Spectroscopy: Stereogenic Lone Pairs
NMR provides definitive structural confirmation by exploiting the geometric differences around the sulfur atom.
¹H NMR (Diastereotopicity): The sulfur atom in a sulfinamide possesses a stereochemically active lone pair, making it a stable chiral center at room temperature[3]. Consequently, any adjacent methylene protons (e.g., an α-CH₂ group) become diastereotopic . They are magnetically non-equivalent and will split each other, typically appearing as a complex AB quartet (geminal coupling, J ≈ 10–15 Hz)[4]. In sulfonamides, the sulfur is tetrahedral with two identical oxygens (prochiral); thus, adjacent methylene protons are enantiotopic or homotopic and appear as a simple singlet[5].
¹⁵N NMR: The oxidation state of the sulfur heavily influences the electron density on the adjacent nitrogen. Sulfonamide nitrogens are generally more deshielded due to the strong electron-withdrawing nature of the SO₂ group, with chemical shifts typically clustering around 90–95 ppm (relative to liquid NH₃). Sulfinamide nitrogens exhibit distinct upfield or downfield shifts depending on their specific protonation states and substituents[6].
C. Mass Spectrometry: Collision-Induced Dissociation (CID)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) differentiates the two classes based on their gas-phase fragmentation thermodynamics.
Sulfonamides: Under CID, protonated or deprotonated sulfonamides characteristically extrude sulfur dioxide gas. This results in a highly diagnostic neutral loss of 64 Da [7]. In N-acyl aromatic sulfonamides, this is often preceded by a complex Smiles-type rearrangement where the amide oxygen attacks the arylsulfonyl group[8].
Sulfinamides: Because they lack the second oxygen, sulfinamides cannot extrude SO₂. Instead, they typically undergo cleavage of the S–N bond or extrude sulfur monoxide, resulting in a neutral loss of 48 Da .
Quantitative Data Summary
Table 1: Spectroscopic Fingerprints of Sulfonamides vs. N-Sulfinyl Compounds
Analytical Parameter
Sulfonamides (R–SO₂–NR₂)
N-Sulfinyl Compounds (R–SO–NR₂)
Causality / Physical Basis
IR: S=O Stretch
Two bands: ~1310-1350 cm⁻¹ (Asym) & ~1140-1180 cm⁻¹ (Sym)
Single band: ~1050-1100 cm⁻¹
Vibrational coupling of two oxygens vs. single uncoupled oxygen.
¹H NMR (α-CH₂)
Singlet (Enantiotopic/Homotopic)
AB Quartet (Diastereotopic)
Tetrahedral S(VI) geometry vs. Chiral S(IV) center with a lone pair.
MS/MS Neutral Loss
-64 Da (Loss of SO₂)
-48 Da (Loss of SO)
Gas-phase extrusion based on available oxygen stoichiometry.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prevent false positives caused by environmental contamination or instrument drift.
Protocol A: ATR-FTIR Vibrational Profiling
Objective: Identify the presence of symmetric/asymmetric coupling.
System Validation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (empty anvil). Self-Validation Check: Ensure the baseline is flat and water vapor bands (3500–3900 cm⁻¹) are fully subtracted.
Sample Application: Apply 1–2 mg of the neat solid (or 2 µL of concentrated solution) directly onto the crystal. Apply consistent pressure using the ATR anvil.
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
Data Interpretation: Interrogate the 1000–1400 cm⁻¹ region. If a single intense peak appears near 1080 cm⁻¹, the compound is a sulfinamide. If a doublet of intense peaks appears near 1160 cm⁻¹ and 1330 cm⁻¹, it is a sulfonamide.
Protocol B: High-Resolution ¹H/¹⁵N NMR Analysis
Objective: Probe the stereochemical environment of the sulfur atom.
Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl₃ (or DMSO-d₆ if insoluble). Causality: CDCl₃ is preferred to avoid the strong residual solvent multiplet of DMSO, which can obscure aliphatic diastereotopic splitting.
System Validation: Lock and shim the magnet. Calibrate the chemical shift to the internal Tetramethylsilane (TMS) standard at 0.00 ppm.
Acquisition: Run a standard 1D ¹H experiment (minimum 16 scans, 64k data points). For ¹⁵N, run a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to detect the nitrogen shift via the adjacent protons, bypassing the low natural abundance of ¹⁵N.
Data Interpretation: Zoom in on the α-methylene protons (if present). An AB quartet definitively proves the presence of the chiral S(IV) center of a sulfinamide.
Protocol C: LC-ESI-MS/MS Fragmentation Mapping
Objective: Induce diagnostic neutral losses via Collision-Induced Dissociation.
System Validation: Inject a known sulfonamide standard (e.g., Sulfamethoxazole). Ramp the collision energy (CE) from 10 to 40 eV. Self-Validation Check: Confirm the appearance of the[M+H-64]⁺ product ion to verify that the collision cell is properly calibrated for SO₂ extrusion.
Sample Infusion: Inject the unknown analyte via LC or direct infusion in ESI+ mode. Isolate the protonated precursor ion[M+H]⁺ in Q1.
Fragmentation: Apply a CE ramp (15–35 eV) in the collision cell (Q2) using Argon or Nitrogen collision gas.
Mass Analysis: Scan the product ions in Q3. A mass shift of exactly -64.0 Da indicates a sulfonamide; a shift of -48.0 Da indicates a sulfinamide.
Analytical Visualizations
The following diagrams map the logical decision trees and physical pathways utilized in these protocols.
Multiplexed spectroscopic workflow for differentiating N-sulfinyls from sulfonamides.
Divergent CID mass spectrometry fragmentation pathways based on sulfur oxidation state.
References
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Source: PubMed / NIH
URL:[Link][7]
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements
Source: Journal of the American Society for Mass Spectrometry (ACS)
URL:[Link][8]
Structure and Computational Studies of New Sulfonamide Compound
Source: PMC / NIH
URL:[Link][1]
IR Spectrum | Table of IR Spectroscopy Values
Source: ChemTalk
URL:[Link][2]
Exploiting Configurational Lability in Aza‐Sulfur Compounds for the Organocatalytic Enantioselective Synthesis of Sulfonimidamides
Source: ResearchGate
URL:[Link][3]
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Source: The Journal of Organic Chemistry (ACS)
URL:[Link][4]
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis
Source: Academia.edu / Tetrahedron Letters
URL:[Link][6]
This guide outlines the authoritative protocols for the safe handling and disposal of 4-methyl-N-sulfinylbenzamide (an N-sulfinyl amide derivative). This compound is a high-energy reactive intermediate often used in hete...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative protocols for the safe handling and disposal of 4-methyl-N-sulfinylbenzamide (an N-sulfinyl amide derivative). This compound is a high-energy reactive intermediate often used in heterocycle synthesis. Its primary hazard lies in its moisture sensitivity , which leads to the rapid evolution of toxic sulfur dioxide (SO₂) gas upon contact with water.
Part 1: Executive Safety Assessment
Core Directive: Do NOT dispose of this compound in standard solid waste or aqueous waste streams without prior deactivation. The sulfinyl (-N=S=O) moiety is hydrolytically unstable.
Chemical Hazard Profile
Property
Specification
Chemical Name
4-Methyl-N-sulfinylbenzamide
Functional Class
N-Sulfinyl Amide (Acylsulfinylamine)
Reactivity
High Water Reactive (D003) . Hydrolyzes to release SO₂ gas.
Inhalation toxicity (SO₂), Over-pressurization of containers, Corrosivity.
The Hydrolysis Mechanism (Causality of Hazard)
Understanding the degradation pathway is essential for safety. Upon contact with water, the N=S bond cleaves:
Why this matters: In a closed waste container, the evolution of gaseous SO₂ can cause vessel rupture. In an open bin, it releases a toxic respiratory irritant.
Part 2: Step-by-Step Disposal Protocol
This protocol utilizes an Alkaline Hydrolysis Quench . By using a base (Sodium Hydroxide or Sodium Carbonate) instead of water, we trap the sulfur as non-volatile sulfite/sulfate salts, preventing the release of SO₂ gas.
Phase 1: Preparation & PPE
Location: All operations must be performed inside a functioning Chemical Fume Hood .
Equipment: 3-neck round bottom flask, addition funnel (for liquids) or powder funnel (for solids), magnetic stirrer, ice bath.
Phase 2: The Quenching Workflow (Deactivation)
Reagent: Prepare a 10% Sodium Hydroxide (NaOH) solution or Saturated Sodium Bicarbonate (NaHCO₃).
Note: NaOH is preferred for complete trapping of SO₂ as Na₂SO₃.
Step 1: Setup
Place 10-20 volumes (relative to waste mass) of the alkaline solution in the flask. Cool to 0-5°C using an ice bath to manage the exotherm.
Step 2: Controlled Addition
If Solid: Dissolve the 4-methyl-N-sulfinylbenzamide in a minimal amount of inert solvent (e.g., Dichloromethane or Toluene) if possible. If adding as a solid, add in small portions.
If Solution: Add the waste solution dropwise to the stirring alkaline solution.
Critical Rule:Always add the Reactive Chemical to the Base. Never add water/base to the reactive chemical, as this concentrates the heat and gas evolution.
Step 3: Reaction Monitoring
Allow the mixture to stir for 30-60 minutes. The mixture should clarify as the sulfinylamide converts to the soluble (or insoluble) benzamide and inorganic sulfite.
Checkpoint: Test pH.[1][2][3] It should remain basic (pH > 10). If pH drops, add more base.
Step 4: Neutralization
Once the reaction is complete (no further exotherm or gas evolution), remove from the ice bath.
Adjust the pH to roughly neutral (pH 6-9) using dilute Sulfuric Acid (H₂SO₄) if necessary, or dispose of as basic waste if your facility allows.
Phase 3: Waste Segregation & Labeling
After quenching, the waste stream is no longer water-reactive but may still contain organic solvents and solids.
Waste Stream Component
Disposal Path
RCRA Codes (Typical)
Aqueous Phase
Aqueous Basic Waste (if pH > 9)
D002 (Corrosive)
Organic Phase
Halogenated/Non-Halogenated Solvent Waste
F002, D001 (Ignitable)
Precipitated Solid
Filter and dispose as Solid Hazardous Waste
Non-reactive
Part 3: Operational Visualization
The following diagram illustrates the decision logic for disposing of N-sulfinyl reagents.
Caption: Logical workflow for the alkaline quenching of N-sulfinyl compounds to prevent SO₂ evolution.
Part 4: Regulatory & Compliance Data
RCRA Waste Codes
If the material is disposed of without quenching, it carries the following EPA Hazardous Waste Codes:
D003 (Reactive): Substances that generate toxic gases (SO₂) when mixed with water [1].[4][5]
D002 (Corrosive): If the hydrolysis leads to acidic conditions (H₂SO₃ formation) [1].
Emergency Response
Spill: Do not use water. Cover with dry lime, sand, or soda ash. Scoop into a dry container.
Fire: Use CO₂ or dry chemical extinguishers.[6] Water may be used to cool containers but avoid direct contact with the substance [2].
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding D003 (Reactivity) and D002 (Corrosivity).[2] Available at: [Link]
Personal protective equipment for handling Benzamide, 4-methyl-N-sulfinyl-
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical causality. 4-Methyl-N-sulfinylbenzamide (4-MSB) is a highly reactive reagent.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical causality. 4-Methyl-N-sulfinylbenzamide (4-MSB) is a highly reactive reagent. Understanding why it behaves the way it does is the key to designing self-validating protocols that protect both the researcher and the integrity of the experiment. This guide provides the definitive operational and disposal plan for handling 4-MSB.
Chemical Profile & Hazard Assessment
Property
Value
Chemical Name
4-Methyl-N-sulfinylbenzamide (4-MSB)
CAS Number
40014-43-5
Molecular Formula
C8H7NO2S
Molecular Weight
181.21 g/mol
Structural Class
N-Sulfinylamine / Benzamide derivative
Primary Hazard
Moisture-sensitive; releases toxic SO2 gas
Mechanistic Toxicology:
The primary danger of 4-MSB lies in its highly electrophilic N=S=O moiety. As established in safety literature for N-sulfinylamine derivatives (), these compounds are classified as severe skin, eye, and respiratory irritants[1]. Upon contact with ambient moisture or the aqueous environment of human mucous membranes, the N=S=O group undergoes rapid nucleophilic attack by water. This hydrolysis irreversibly cleaves the molecule, precipitating 4-methylbenzamide and rapidly evolving sulfur dioxide (SO2) gas. SO2 reacts with tissue moisture to form sulfurous acid, leading to severe chemical burns and respiratory distress.
Hydrolysis pathway of 4-methyl-N-sulfinylbenzamide generating toxic SO2 gas.
Personal Protective Equipment (PPE) Matrix
We do not wear PPE merely for compliance; we wear it to interrupt specific mechanisms of chemical exposure.
Respiratory & Engineering Controls: 4-MSB must be handled exclusively within a certified chemical fume hood with a verified face velocity of 80–120 fpm.
Causality: Because 4-MSB reacts with ambient humidity to generate SO2[1], high-velocity exhaust is the only reliable method to prevent inhalation of this toxic, corrosive gas.
Hand Protection: Double-gloving is mandatory. Use a 4-mil Nitrile inner glove and a 14-mil Butyl rubber outer glove.
Causality: Standard nitrile offers dexterity but is rapidly permeated by electrophilic sulfinyl groups and the anhydrous solvents (e.g., THF, DCM) typically used in these reactions. Butyl rubber provides a robust chemical barrier, preventing transdermal exposure and subcutaneous SO2 generation.
Eye/Face Protection: Splash-proof chemical goggles paired with an 8-inch polycarbonate face shield.
Causality: Corneal tissue is highly aqueous. Micro-droplets of 4-MSB will immediately hydrolyze upon contact with the eye, causing localized acid burns. Safety glasses are insufficient against vapor-phase SO2.
Body Protection: Flame-resistant (FR) lab coat with fitted cuffs and a chemical-resistant neoprene apron.
Causality: Prevents capillary wicking of the reagent against the skin in the event of a primary container failure or violent solvent bumping.
Self-Validating Operational Workflows
Advanced synthetic methodologies, such as palladium-catalyzed additions to N-sulfinylamines (), require strict anhydrous conditions to prevent reagent degradation[2]. The following protocol is designed to be self-validating: if a step fails, the system safely defaults to containment.
Step-by-Step Handling Methodology:
System Purging: Flame-dry all reaction glassware under high vacuum (0.1 mmHg) and backfill with ultra-high purity (UHP) Argon.
Causality: Argon is denser than Nitrogen and provides a superior protective blanket against ambient moisture, preventing the premature hydrolysis of 4-MSB.
Reagent Transfer: Utilize positive-pressure cannula transfer or gas-tight syringes equipped with PTFE plungers.
Causality: Eliminates atmospheric exposure. PTFE prevents the plunger from seizing—a common and dangerous failure mode when sulfinyl compounds polymerize or degrade inside standard glass syringes.
Reaction Quenching: Upon reaction completion, slowly transfer the mixture via cannula into a vigorously stirred, ice-cold bath of 1M NaOH or saturated sodium bicarbonate (NaHCO3).
Causality: The basic aqueous environment safely drives the hydrolysis of any unreacted 4-MSB while simultaneously neutralizing the generated SO2 into soluble sulfite/sulfate salts, completely preventing toxic gas off-gassing.
Self-validating operational workflow for handling moisture-sensitive N-sulfinylamines.
Spill Response & Chemical Disposal Plan
In the event of a breach, immediate containment of SO2 evolution is the operational priority.
Minor Spill Protocol (<50 mL/g):
Isolate: Immediately lower the fume hood sash to maximize exhaust velocity and contain SO2 vapors.
Neutralize: Blanket the spill with a 1:1 solid mixture of dry sand and calcium carbonate (CaCO3).
Causality: Sand provides physical absorption and containment, while CaCO3 acts as an in-situ neutralizing agent, reacting with evolving SO2 to form stable calcium sulfite.
Collect: Carefully sweep the solid mixture using non-sparking tools into a highly visible, sealable hazardous waste container.
Chemical Disposal:
Classification: Label the waste container as "Hazardous Organic Waste - Contains Sulfur / Moisture Sensitive" ()[3].
Segregation: Do not mix unquenched 4-MSB waste with general aqueous waste streams. The resulting uncontrolled hydrolysis in a sealed waste carboy will lead to catastrophic overpressurization and rupture due to SO2 gas expansion. Ensure all 4-MSB is fully quenched in a basic solution prior to final disposal coordination with your EHS department.
References
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides , Journal of the American Chemical Society.[Link]